Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-12-7-3-6-10-15(12)21-11-13-8-4-5-9-14(13)16(18)17(19)20-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQZMPYYTUUGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474200 | |
| Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143211-10-3 | |
| Record name | Methyl {2-[(2-methylphenoxy)methyl]phenyl}(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, a molecule of interest in organic synthesis, potentially as an intermediate for agrochemicals and other fine chemicals.[1] The structural complexity of this compound, featuring multiple functional groups including an ester, a ketone, an ether, and two distinct aromatic rings, necessitates a multi-faceted spectroscopic approach for unambiguous characterization.[2] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.
Molecular Structure and Key Features
This compound (Molecular Formula: C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol ) possesses a unique arrangement of functional groups that give rise to a characteristic spectroscopic fingerprint.[3] Understanding the expected signals from each component is crucial for accurate data interpretation.
Key Structural Components:
-
Methyl Ester: The -C(=O)OCH₃ group will show a characteristic carbonyl stretch in the IR spectrum and a singlet corresponding to the methyl protons in the ¹H NMR spectrum.
-
α-Keto Group: The ketone carbonyl adjacent to the ester will also have a distinct IR stretching frequency.
-
Ether Linkage: The -CH₂-O- linkage will be evident from the chemical shift of the methylene protons in the ¹H NMR spectrum and C-O stretching in the IR spectrum.
-
Substituted Phenyl Ring: The disubstituted phenyl ring attached to the oxoacetate moiety will exhibit a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
o-Tolyloxy Group: This group consists of a methyl-substituted phenyl ring attached to the ether oxygen. The aromatic protons and the methyl protons will have characteristic chemical shifts in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons in the molecule. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-a (Ar-H) | 7.20 - 7.80 | Multiplet | 4H | Protons on the disubstituted phenyl ring, experiencing deshielding from the carbonyl groups. |
| H-b (Ar-H) | 6.80 - 7.20 | Multiplet | 4H | Protons on the o-tolyl group. |
| H-c (-CH₂-) | ~5.20 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and the phenyl ring. |
| H-d (-OCH₃) | ~3.90 | Singlet | 3H | Methyl protons of the ester group. |
| H-e (-CH₃) | ~2.20 | Singlet | 3H | Methyl protons on the o-tolyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The availability of experimental ¹³C NMR data for this compound has been noted in the SpectraBase database.[3]
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Ketone) | 185 - 195 | Highly deshielded ketone carbonyl carbon. |
| C=O (Ester) | 165 - 175 | Deshielded ester carbonyl carbon. |
| Aromatic Carbons | 110 - 160 | Multiple signals corresponding to the 12 aromatic carbons. |
| -OCH₃ | 50 - 60 | Carbon of the ester methyl group. |
| -CH₂- | 65 - 75 | Methylene carbon of the ether linkage. |
| -CH₃ | 15 - 25 | Carbon of the tolyl methyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR data acquisition ensures reproducibility and accuracy.
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its deuterium signal is used for locking the magnetic field frequency.
-
Spectrometer Frequency (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex aromatic regions of this molecule.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and more accurate data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available in the SpectraBase database.[3]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~3050 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the phenyl rings. |
| ~2950 | Medium | C-H stretch (aliphatic) | From the methyl and methylene groups. |
| ~1730 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency. |
| ~1690 | Strong | C=O stretch (ketone) | The α-keto group carbonyl. |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the phenyl rings. |
| ~1250 | Strong | C-O stretch (ether & ester) | Asymmetric C-O-C stretching. |
| ~1100 | Strong | C-O stretch (ether & ester) | Symmetric C-O-C stretching. |
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR data acquisition.
Trustworthiness of the Protocol:
-
Background Collection: A background spectrum of the clean ATR crystal is taken to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum, ensuring that the final spectrum is solely that of the compound.
-
Attenuated Total Reflectance (ATR): This technique is highly reproducible for solid samples and requires minimal sample preparation, reducing the chance of contamination or sample loss.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features. GC-MS data for this compound is available in the SpectraBase database.[3]
Predicted Mass Spectral Data
| m/z | Relative Intensity | Assignment | Justification |
| 284 | Moderate | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 225 | High | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 107 | High | [C₇H₇O]⁺ | Fragment corresponding to the o-tolyloxy moiety. |
| 91 | Very High | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |
Experimental Protocol for GC-MS Data Acquisition
Caption: Workflow for GC-MS data acquisition and analysis.
Authoritative Grounding:
-
Electron Ionization (EI) at 70 eV: This is a standard and highly reproducible ionization method that provides detailed fragmentation patterns, which are often comparable to established mass spectral libraries.
-
Gas Chromatography (GC) Inlet: GC serves as an excellent separation technique for volatile and thermally stable compounds like the target molecule, ensuring that a pure sample enters the mass spectrometer.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and comparison with analogous structures, aligns with the expected features of the molecule. The detailed experimental protocols provided herein are designed to yield high-quality, reproducible data for researchers and scientists in the field of drug development and chemical synthesis. The existence of experimental data in databases like SpectraBase further solidifies the characterization of this compound.[3]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11832950, Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. Retrieved January 15, 2026 from [Link].
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Available from: [Link]
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Chemsrc. This compound. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768392, Methyl (2-methylphenyl)(oxo)acetate. Retrieved January 15, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5483874, Kresoxim-methyl. Retrieved January 15, 2026 from [Link].
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MassBank. methyl phenylacetate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advanced Photoinitiator for Enhanced UV Curing. Available from: [Link]
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Kaur, M., Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., & Siddaraju, B. P. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o671. Available from: [Link]
-
Matrix Fine Chemicals. METHYL 2-OXO-2-PHENYLACETATE | CAS 15206-55-0. Available from: [Link]
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The Lynchpin of Strobilurin Synthesis: A Technical Guide to Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
A Foreword for the Modern Agrochemical Pioneer: The relentless pursuit of enhanced crop protection methodologies demands a profound understanding of the molecular architects of fungicidal efficacy. Among these, the strobilurin class stands as a pillar of modern agriculture, renowned for its broad-spectrum activity and unique mode of action.[1][2] This in-depth technical guide illuminates a critical precursor in the synthesis of potent strobilurin fungicides: Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate . We will dissect its synthesis, characterization, and pivotal role in the creation of market-leading fungicides like Kresoxim-methyl, providing researchers, scientists, and drug development professionals with a comprehensive roadmap for its utilization.
The Strategic Importance of Strobilurin Fungicides and Their Precursors
Strobilurin fungicides, inspired by natural antifungal compounds, have revolutionized disease management in a multitude of crops.[2][3] Their efficacy stems from their ability to inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the electron transport chain and halting ATP synthesis.[4][5] This specific mode of action necessitates a precise molecular architecture, the foundation of which is laid during the synthesis of key precursors.
This compound (CAS No. 143211-10-3) is a quintessential example of such a precursor.[3][6] Its α-keto ester functionality serves as a reactive handle for the introduction of the characteristic (E)-methoxyimino group found in many commercial strobilurins, such as Kresoxim-methyl.[7][8] A mastery of the synthesis of this intermediate is, therefore, a gateway to the development of novel and effective strobilurin analogues.
Deconstructing the Molecule: Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, purification, and handling.
| Property | Value |
| IUPAC Name | methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate[9] |
| CAS Number | 143211-10-3[9] |
| Molecular Formula | C₁₇H₁₆O₄[9] |
| Molecular Weight | 284.31 g/mol [9] |
| Appearance | Yellow crystalline solid[6] |
| Melting Point | 53-55 °C[10] |
| Boiling Point | 425.436 °C at 760 mmHg[10] |
The Synthetic Blueprint: Pathways to the Precursor
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent and effective methods are the Grignard reaction-based approach and the Friedel-Crafts acylation.
The Grignard Reaction Pathway: A Step-by-Step Protocol
This pathway leverages the power of organometallic chemistry to construct the core phenylglyoxylate structure. A key advantage of this method is the readily available starting materials and generally good yields.
Diagram of the Grignard Reaction Pathway:
Caption: Synthesis of the precursor via a Grignard reaction.
Experimental Protocol:
Step 1: Synthesis of 2-((o-Tolyloxy)methyl)bromobenzene (Williamson Ether Synthesis) [2]
-
Rationale: This initial step constructs the ether linkage, a key structural motif of the target molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.
-
Procedure:
-
To a stirred solution of o-cresol (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 eq.).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the formation of the phenoxide.
-
Slowly add 2-bromobenzyl bromide (1.05 eq.) to the reaction mixture.
-
Maintain the temperature and stir for several hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Formation of the Grignard Reagent [10][11]
-
Rationale: The Grignard reagent is a potent nucleophile, essential for the subsequent carbon-carbon bond formation. Anhydrous conditions are critical to prevent quenching of the reagent.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to initiate the reaction.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a small portion of a solution of 2-((o-tolyloxy)methyl)bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Step 3: Reaction with Dimethyl Oxalate and Work-up [12]
-
Rationale: This is the key bond-forming step where the Grignard reagent attacks the electrophilic carbonyl carbon of dimethyl oxalate.
-
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of dimethyl oxalate (1.1 eq.) in anhydrous ether or THF to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
-
The Friedel-Crafts Acylation Approach
An alternative strategy involves the Friedel-Crafts acylation of a suitable aromatic precursor. This method can be efficient but may require careful control of reaction conditions to avoid side reactions.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Synthesis of the precursor via Friedel-Crafts acylation.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of o-Xylene [13][14]
-
Rationale: This reaction introduces the α-keto ester moiety onto the aromatic ring in a single step.
-
Procedure:
-
In a flask cooled in an ice bath, suspend a Lewis acid catalyst such as aluminum chloride (1.1 eq.) in a dry, non-polar solvent like dichloromethane.
-
Slowly add methyl oxalyl chloride (1.0 eq.) to the suspension.
-
To this mixture, add o-xylene (1.2 eq.) dropwise, maintaining a low temperature.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate to obtain crude Methyl 2-oxo-2-(o-tolyl)acetate.
-
Step 2: Benzylic Bromination
-
Rationale: This step activates the methyl group for the subsequent etherification.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture with irradiation from a light source until the reaction is complete.
-
Cool the mixture, filter off the succinimide, and remove the solvent to yield crude Methyl 2-(2-(bromomethyl)phenyl)-2-oxoacetate.
-
Step 3: Williamson Ether Synthesis
-
Procedure:
-
React the crude product from Step 2 with o-cresol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) as described in the Grignard pathway (Section 3.1, Step 1) to afford the final precursor.
-
The Final Transformation: From Precursor to Potent Fungicide
The conversion of this compound to Kresoxim-methyl involves a crucial oximation reaction. This step introduces the (E)-methoxyimino group, which is vital for the fungicidal activity of the final product.[8][15]
Diagram of the Oximation Reaction:
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The Versatile Role of α-Keto Esters: Core Synthons in Modern Fungicide Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicidal scaffolds and efficient synthetic methodologies. Within the synthetic chemist's toolkit, α-keto esters have emerged as exceptionally versatile and powerful building blocks. Their unique structural motif, characterized by adjacent and highly reactive keto and ester carbonyl groups, provides a gateway to a vast array of complex molecular architectures, particularly the heterocyclic systems that form the core of many modern fungicides. This technical guide provides an in-depth exploration of the pivotal role of α-keto esters in fungicide synthesis. We will dissect key strategies for their preparation, from classical methods to modern transition-metal-catalyzed reactions, and detail their subsequent transformation into critical fungicidal heterocycles such as pyrazoles, thiazoles, and pyrroles through cornerstone reactions like the Knorr, Hantzsch, and Paal-Knorr syntheses. Supported by detailed mechanistic diagrams, experimental protocols, and authoritative references, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation crop protection agents.
Introduction: The Strategic Importance of α-Keto Esters
The relentless evolution of fungal pathogens poses a significant threat to global food security, driving an urgent need for new fungicides with novel modes of action. Synthetic organic chemistry is at the forefront of this challenge, tasked with creating structurally diverse molecules that can overcome existing resistance mechanisms. In this context, α-keto esters are recognized as "privileged" intermediates.[1][2] Their value stems from the vicinal arrangement of two distinct electrophilic centers—the ketone and the ester carbonyls.[1][3] This arrangement allows for sequential or domino reactions with a variety of binucleophiles, making them ideal precursors for constructing five- and six-membered heterocyclic compounds, which are ubiquitous in agrochemicals.[2][4] The chemical versatility of α-keto esters enables the synthesis of a wide range of value-added compounds, including not only agrochemicals but also pharmaceuticals and natural product analogs.[1]
Synthesis of α-Keto Ester Intermediates: Establishing the Foundation
The accessibility of α-keto esters is crucial for their application. A variety of robust synthetic methods have been developed, ranging from well-established classical routes to more recent, highly efficient catalytic processes.
Classical Synthetic Routes:
-
Friedel-Crafts Acylation: This method involves the acylation of aromatic hydrocarbons using ethyl oxalyl chloride, providing a direct route to aryl α-keto esters.[1]
-
Grignard Reagent Method: The reaction of Grignard reagents with diethyl oxalate or its derivatives is a fundamental approach for creating a carbon-carbon bond and installing the α-keto ester functionality.[1][5]
-
Oxidation of α-Hydroxy Esters: The conversion of renewable biomass-derived α-hydroxy acids to their corresponding α-keto esters via catalytic oxidation aligns with green chemistry principles and offers promising scalability.[1]
Modern Transition-Metal-Catalyzed Methods: Recent advances have focused on transition-metal catalysis to overcome the limitations of classical methods, offering milder conditions and broader substrate scope.
-
Palladium-Catalyzed Carbonylation: The bicarbonylation of aryl halides using a palladium catalyst under a carbon monoxide atmosphere is a powerful method for generating α-keto esters.[1]
-
Palladium-Catalyzed β-Arylation: A notable development is the Pd-catalyzed coupling of α-keto ester enolates with aryl bromides.[6][7][8] This method provides access to a wide array of β-aryl α-keto esters, including previously inaccessible β-heteroaryl derivatives, which are of significant interest for bioactive molecule synthesis.[6][7] This reaction can often be conducted without a glovebox by using air-stable ligand precursors, enhancing its practical utility.[7][8]
| Synthetic Method | Substrates | Key Features | Limitations | Reference(s) |
| Friedel-Crafts Acylation | Aromatic Hydrocarbons, Ethyl Oxalyl Chloride | Direct, well-established | Requires stoichiometric Lewis acid, limited to electron-rich aromatics | [1] |
| Grignard Reagent Method | Grignard Reagents, Diethyl Oxalate | Versatile for alkyl and aryl groups | Requires strictly anhydrous conditions, potential for over-addition | [1][5] |
| Palladium-Catalyzed Carbonylation | Aryl Halides, CO, Alcohols | High selectivity, good functional group tolerance | Often requires high pressure of CO, expensive catalyst | [1] |
| Palladium-Catalyzed β-Arylation | α-Keto Ester Enolates, Aryl Bromides | Excellent yields, broad scope including heterocycles, mild conditions | Requires specific phosphine ligands, potential for side reactions | [6][7][8] |
| Transesterification | α-Keto Esters, Alcohols | Useful for modifying the ester group, often catalyzed | Reversible reaction, may require removal of the displaced alcohol | [9][10][11][12] |
α-Keto Esters in the Synthesis of Fungicidal Heterocycles
The true power of α-keto esters is realized in their conversion to heterocyclic scaffolds. Their dicarbonyl nature is perfectly suited for condensation reactions with dinucleophiles like hydrazines, thioamides, and amines, leading to a variety of important five-membered rings.
3.1 Pyrazole and Pyrazolone Fungicides
Pyrazole rings are a cornerstone of modern fungicide design, particularly within the succinate dehydrogenase inhibitor (SDHI) class. The Knorr pyrazole synthesis is a classic and highly effective method for their construction, involving the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative.[13] α-Keto esters can be readily converted to the required β-keto ester precursors or used in multi-step, one-pot procedures.[14] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[13]
Caption: General workflow for pyrazole synthesis starting from an α-keto ester.
3.2 Thiazole Fungicides
The thiazole moiety is another privileged scaffold in medicinal and agricultural chemistry, prized for its diverse biological activities.[15][16] The most prominent route to thiazoles is the Hantzsch thiazole synthesis, which classically involves the condensation of an α-haloketone with a thioamide.[15][17][18] α-Keto esters serve as excellent precursors to the requisite α-haloketones. Furthermore, modern variations of the Hantzsch synthesis have been developed to be more environmentally benign, sometimes avoiding the use of toxic haloketones by employing β-keto esters or other precursors derived from α-keto esters.[16][18]
Caption: Hantzsch synthesis of thiazoles using an α-keto ester as the starting material.
3.3 Pyrrole and Furan Fungicides
Pyrrole and furan rings are common motifs in natural products and bioactive molecules. The Paal-Knorr synthesis is a powerful and straightforward method for creating these five-membered heterocycles from a 1,4-dicarbonyl compound.[19][20][21][22] α-Keto esters are valuable starting materials for the synthesis of the required 1,4-dicarbonyl precursors through various homologation strategies. Once the 1,4-dicarbonyl is formed, treatment with an amine (R-NH₂) or ammonia leads to the pyrrole ring, while acid-catalyzed dehydration yields the furan ring.[19][21]
Caption: Paal-Knorr synthesis of pyrroles and furans via a 1,4-dicarbonyl intermediate.
Experimental Protocol: Synthesis of a Pyrazole Derivative
To illustrate the practical application of these concepts, the following section provides a representative protocol for the synthesis of a pyrazolone from a β-keto ester, a common transformation in fungicide discovery programs.[13]
Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate
This protocol is based on the Knorr pyrazole synthesis.[13]
Materials and Reagents:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, hot plate, and vacuum filtration apparatus.
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1 eq.) and hydrazine hydrate (e.g., 6 mmol, 2 eq.).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the mixture, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring.
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate / 70% hexane). Spot the starting material (ethyl benzoylacetate) and the reaction mixture. Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Product Precipitation: Once the reaction is complete, add deionized water (10 mL) to the hot, stirring reaction mixture. The product will precipitate out of the solution as a solid.
-
Isolation and Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any residual impurities.
-
Drying: Dry the purified product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, under vacuum to a constant weight. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Future Outlook and Innovations
The utility of α-keto esters in synthetic chemistry continues to expand. Future trends in fungicide synthesis will likely involve their increased use in multicomponent reactions (MCRs), allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. This approach is exceptionally well-suited for generating large libraries of diverse heterocyclic compounds for high-throughput screening against fungal targets. Furthermore, the development of novel catalytic systems, including biocatalysis and photoredox catalysis, will undoubtedly open new, more sustainable pathways for both the synthesis and functionalization of α-keto esters, further solidifying their role as indispensable tools in the creation of next-generation fungicides.
Conclusion
α-Keto esters are far more than simple chemical intermediates; they are strategic synthons that provide a reliable and versatile entry point into the rich chemical space of fungicidal heterocycles. Their inherent reactivity, coupled with an expanding arsenal of synthetic methods for their preparation, ensures their continued prominence in agrochemical research. From the foundational pyrazoles and thiazoles to more complex fused systems, the fingerprints of α-keto ester chemistry are evident across the landscape of modern fungicides. For researchers and scientists in the field, a deep understanding of the synthesis and application of these powerful building blocks is essential for driving innovation and addressing the critical challenges of crop protection.
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A Comprehensive Technical Guide to the Synthesis of Kresoxim-methyl via the Key Intermediate Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kresoxim-methyl is a highly effective broad-spectrum fungicide belonging to the strobilurin class, which has had a significant impact on modern agriculture by providing robust disease control for a variety of crops.[1] Its synthesis is a topic of considerable interest for agrochemical researchers and manufacturers. This technical guide provides an in-depth exploration of a key synthetic route to Kresoxim-methyl, focusing on the pivotal role of the intermediate, Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate. We will dissect a three-step synthesis pathway that encompasses an etherification reaction, the formation of a Grignard reagent, and its subsequent reaction with dimethyl oxalate to yield this crucial intermediate. The guide will then detail the final oximation step to produce Kresoxim-methyl. Throughout this document, we will not only provide detailed experimental protocols but also delve into the causality behind the choice of reagents and reaction conditions, thereby offering a comprehensive understanding of the entire process. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and development of agrochemicals.
Introduction: The Role of Kresoxim-methyl in Modern Agriculture
The Strobilurin Class of Fungicides: A Natural Origin
The strobilurins are a class of fungicides that were developed from natural models. Their discovery was inspired by the fungicidal properties of a substance produced by the fungus Strobilurus tenacellus. These natural compounds inhibit the germination of other fungal spores, giving them a competitive advantage. The synthetic strobilurin fungicides, including Kresoxim-methyl, mimic this activity.
Kresoxim-methyl: Mechanism of Action and Fungal Spectrum
Kresoxim-methyl is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens.[1] Its mode of action is the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain. This disruption of energy production is ultimately lethal to the fungus. Kresoxim-methyl is known for its efficacy against diseases such as powdery mildew and scab on various crops.
Importance of Efficient Synthesis: Meeting Agricultural Demands
The widespread use of Kresoxim-methyl in agriculture necessitates efficient and cost-effective synthetic routes. The development of robust and high-yielding syntheses is crucial for meeting the global demand for this important fungicide and ensuring food security. The synthesis pathway detailed in this guide represents a practical and scalable approach to the production of Kresoxim-methyl.
The Keystone Intermediate: this compound
The synthesis of Kresoxim-methyl hinges on the successful preparation of the key intermediate, this compound. This molecule contains the core structural framework upon which the final active ingredient is built.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-[2-[(2-methylphenoxy)methyl]phenyl]-2-oxoacetate | PubChem[2] |
| Synonyms | Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate, Methyl 2-(2-methylphenoxymethyl)phenylglyoxylate | PubChem[2] |
| CAS Number | 143211-10-3 | PubChem[2] |
| Molecular Formula | C₁₇H₁₆O₄ | PubChem[2] |
| Molecular Weight | 284.31 g/mol | PubChem[2] |
| Appearance | Crystalline solid | N/A |
| Melting Point | 53-55 °C | Vulcanchem[3] |
| Boiling Point | 425.436 °C at 760 mmHg | Vulcanchem[3] |
Structural Confirmation: Insights from Crystallography
The precise three-dimensional arrangement of atoms in this compound has been confirmed by X-ray crystallography.[4][5] The crystal structure reveals a dihedral angle of 4.4(2)° between the two benzene rings.[4][5] This structural information is invaluable for understanding the molecule's reactivity and for confirming its identity.
The Strategic Importance of the α-Keto Ester Moiety for the Subsequent Oximation
The α-keto ester functional group in this compound is the reactive site for the subsequent oximation reaction. The electrophilic nature of the ketone carbonyl carbon makes it susceptible to nucleophilic attack by methoxylamine, leading to the formation of the oxime ether present in Kresoxim-methyl.
Synthetic Pathway to Kresoxim-methyl: A Detailed Exploration
The synthesis of Kresoxim-methyl can be efficiently achieved through a multi-step process that is amenable to industrial scale-up.[6]
Retrosynthetic Analysis of Kresoxim-methyl
A retrosynthetic analysis of Kresoxim-methyl reveals that the molecule can be disconnected at the oxime ether bond, leading back to the key intermediate, this compound, and methoxylamine. The intermediate itself can be derived from the reaction of a Grignard reagent with dimethyl oxalate. This Grignard reagent is, in turn, synthesized from 2-(2-methylphenoxymethyl)bromobenzene.
Caption: Retrosynthetic analysis of Kresoxim-methyl.
Part I: Synthesis of the Precursor, 2-(2-Methylphenoxymethyl)bromobenzene
The synthesis commences with an etherification reaction between o-cresol and 2-bromomethylbromobenzene in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane.[6] The base deprotonates the phenolic hydroxyl group of o-cresol to form a phenoxide, which then acts as a nucleophile, attacking the benzylic carbon of 2-bromomethylbromobenzene in an SN2 reaction to form the desired ether.
Caption: Synthesis of 2-(2-Methylphenoxymethyl)bromobenzene.
To a 1000 mL four-necked flask equipped with a stirrer, thermometer, constant pressure dropping funnel, and reflux condenser, add 500 g of dichloromethane, 82.8 g (0.6 mol) of potassium carbonate, and 108.2 g (1.0 mol) of 2-methylphenol.[6] Heat the mixture and maintain the temperature between 30 and 35°C.[6] Dropwise, add 262.5 g (1.05 mol) of 2-bromomethyl bromobenzene over approximately 3 hours.[6] After the addition is complete, stir the reaction mixture at 35 to 40°C for 2 hours.[6] Cool the mixture to 20-25°C and filter.[6] Wash the filter cake with dichloromethane (100 g each time). Combine the organic phases, recover the solvent by distillation, and perform vacuum distillation (145-165°C / 1-2 mmHg) to obtain 257.6 g of 2-(2-methylphenoxymethyl)bromobenzene (yield 92.8%, gas phase purity 99.8%).[6]
-
Potassium Carbonate: A mild and inexpensive base suitable for deprotonating the phenol without causing unwanted side reactions.
-
Dichloromethane: A common organic solvent that dissolves the reactants and is relatively inert under these reaction conditions.
-
Temperature Control: Maintaining the temperature in the specified range ensures a controlled reaction rate and minimizes the formation of byproducts.
Part II: Formation of the Grignard Reagent
The second step involves the formation of a Grignard reagent by reacting 2-(2-methylphenoxymethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[6] It is imperative that the reaction is carried out under strictly anhydrous conditions, as even trace amounts of water will quench the Grignard reagent.
Caption: Formation of the Grignard reagent.
Under a nitrogen atmosphere, add 150 g of tetrahydrofuran, 2.7 g (0.11 mol) of magnesium powder, 0.5 g of 1,2-dibromoethane, and 1.5 g of 2-(2-methylphenoxymethyl)bromobenzene to a 500 mL four-necked flask equipped with a stirrer and thermometer.[6] Add 0.05 g of iodine to initiate the Grignard reaction at 40-45°C for 0.2 hours.[6] Then, dropwise add a solution of 26.2 g (0.1 mol) of 2-(2-methylphenoxymethyl)bromobenzene in 100 g of tetrahydrofuran over 2 hours, maintaining the temperature between 40-45°C.[6] After the addition, continue stirring and reacting at 45-50°C for 3 hours to obtain the Grignard reagent solution.[6]
The initiation of a Grignard reaction can sometimes be sluggish. The use of initiators like iodine or 1,2-dibromoethane is a common practice to activate the magnesium surface. Gentle heating is also employed to start the reaction, but once initiated, the reaction is exothermic and may require cooling to maintain the desired temperature.
Part III: Synthesis of the Key Intermediate, this compound
The prepared Grignard reagent is then added dropwise to a solution of dimethyl oxalate.[6] The Grignard reagent acts as a nucleophile, attacking one of the carbonyl carbons of dimethyl oxalate in a nucleophilic acyl substitution reaction. Subsequent workup yields the desired α-keto ester intermediate.
Caption: Synthesis of the key intermediate.
Cool the previously prepared Grignard reagent solution to 20-25°C and transfer it to a constant pressure dropping funnel.[6] Add this solution dropwise to a solution of dimethyl oxalate, maintaining the temperature between 20-25°C.[6] After the addition is complete, the reaction mixture is subjected to an aqueous workup to yield this compound.[6]
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials. A successful reaction should provide a high yield of the desired intermediate.
Part IV: The Final Step - Oximation to Kresoxim-methyl
The final step in the synthesis is the condensation reaction between the α-keto ester intermediate and methoxylamine hydrochloride. The reaction is typically carried out in a protic solvent like methanol. The methoxylamine attacks the ketone carbonyl group, and subsequent dehydration leads to the formation of the oxime ether.
Caption: Final oximation step to yield Kresoxim-methyl.
The oximation reaction can potentially lead to the formation of both (E) and (Z) isomers of the oxime ether. The (E)-isomer is the biologically active form of Kresoxim-methyl.[1] Reaction conditions are typically optimized to favor the formation of the thermodynamically more stable (E)-isomer.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized intermediate and the final Kresoxim-methyl product must be confirmed using a combination of analytical techniques.
Chromatographic Methods (GC, HPLC) for Reaction Monitoring and Purity Assessment
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for monitoring the progress of each reaction step and for determining the purity of the final product.
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary column (e.g., 5% phenyl-methyl silicone) | Helium | FID or MS |
| HPLC | C18 reverse-phase column | Acetonitrile/Water gradient | UV-Vis |
Spectroscopic Analysis (NMR, IR, MS) of the Intermediate and Final Product
Spectroscopic methods are used to confirm the chemical structures of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls (C=O) and ethers (C-O-C).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity. PubChem provides computed mass spectrometry data for this compound.[2]
Conclusion and Future Perspectives
The synthetic pathway described in this guide provides a robust and efficient method for the preparation of the important fungicide Kresoxim-methyl, with a key focus on the synthesis of the intermediate this compound. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize these compounds.
Future research in this area could focus on the development of even more environmentally friendly and cost-effective synthetic methods. This might include the use of greener solvents, alternative catalysts, and process intensification techniques to improve the overall sustainability of Kresoxim-methyl production. The principles and methodologies outlined in this guide can also be applied to the synthesis of other strobilurin fungicides and related agrochemicals.
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Methodological & Application
Application of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate" in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (CAS No. 143211-10-3) in modern organic synthesis. This versatile molecule, possessing a unique combination of an α-keto ester and a sterically hindered ether linkage, serves as a valuable building block for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and heterocyclic chemistry. Furthermore, its photochemical properties make it a candidate for applications in polymer science as a photoinitiator. This guide will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its key applications.
Introduction: A Molecule of Untapped Potential
This compound is a crystalline solid with a melting point of 53-55°C and a molecular weight of 284.31 g/mol .[1][2][3][4] Its structure is characterized by a phenyl ring substituted with an α-keto ester and an o-tolyloxymethyl group. This unique arrangement of functional groups imparts a diverse range of reactivity, making it a molecule of significant interest in synthetic chemistry. The electron-withdrawing α-keto ester moiety activates the adjacent carbonyl group for nucleophilic attack, while the ether linkage, though generally stable, can be a site for strategic cleavage or modification under specific conditions.
The primary documented application of this compound is as a key intermediate in the synthesis of the strobilurin fungicide, Kresoxim-methyl.[5] This highlights its industrial relevance and the robustness of synthetic routes involving this molecule. Beyond this, the inherent reactivity of the α-keto ester functionality opens doors to a wide array of transformations, including the synthesis of important heterocyclic scaffolds like quinoxalines.[6][7][8][9]
This guide will explore these applications in detail, providing both the theoretical framework and practical, step-by-step protocols to empower researchers to effectively utilize this multifaceted reagent in their synthetic endeavors.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 143211-10-3 | [2][3][10] |
| Molecular Formula | C₁₇H₁₆O₄ | [1][10] |
| Molecular Weight | 284.31 g/mol | [4][10] |
| Appearance | White to off-white solid | [11][12] |
| Melting Point | 53-55 °C | [1] |
| Boiling Point | 425.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | Inferred from structure |
Application in Agrochemical Synthesis: The Kresoxim-methyl Connection
A significant industrial application of this compound is its role as a precursor in the synthesis of Kresoxim-methyl, a broad-spectrum strobilurin fungicide. Strobilurins are a vital class of agrochemicals that act by inhibiting mitochondrial respiration in fungi.
The synthesis of Kresoxim-methyl from the title compound involves the conversion of the α-keto ester functionality into an E-methoxyimino ether. This transformation is a cornerstone of strobilurin synthesis and demonstrates the utility of α-keto esters as versatile intermediates.
Caption: Synthesis pathway from the title compound to Kresoxim-methyl.
Protocol 1: Synthesis of the Oxime Intermediate for Kresoxim-methyl
This protocol describes the conversion of the α-keto ester to the corresponding methoxime, a key step in the synthesis of Kresoxim-methyl.
Materials:
-
This compound (1.0 eq)
-
Methoxylamine hydrochloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Methanol (as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in methanol, add methoxylamine hydrochloride and pyridine at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude oxime intermediate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure methoxime as a mixture of E/Z isomers.
Application in Heterocyclic Synthesis: A Gateway to Quinoxalines
The 1,2-dicarbonyl moiety of α-keto esters is a powerful synthon for the construction of various heterocyclic systems.[13] One of the most prominent applications is the synthesis of quinoxalines through condensation with 1,2-phenylenediamines.[6][7][8] Quinoxaline derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.
The reaction proceeds via a condensation-cyclization-dehydration cascade, offering a straightforward and high-yielding route to this important class of heterocycles.
Caption: General workflow for the synthesis of quinoxalines.
Protocol 2: Synthesis of 2-(2-((o-tolyloxy)methyl)phenyl)quinoxaline
This protocol provides a general procedure for the synthesis of a quinoxaline derivative using this compound.
Materials:
-
This compound (1.0 eq)
-
1,2-Phenylenediamine (1.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and 1,2-phenylenediamine in ethanol or acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure quinoxaline derivative.
Photochemical Applications: A Role as a Photoinitiator
α-Keto esters, such as methyl phenylglyoxylate, are known to function as Type II photoinitiators in UV curing processes.[14][15] Upon exposure to UV radiation, the molecule is excited to a triplet state and can then abstract a hydrogen atom from a suitable donor (e.g., an amine synergist) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation.
This compound, with its phenylglyoxylate core, is expected to exhibit similar photochemical reactivity. This makes it a potential candidate for use in UV-curable coatings, inks, and adhesives, where rapid and efficient curing is required.[16]
Caption: Simplified mechanism of Type II photoinitiation.
Protocol 3: Representative UV Curing Formulation
This protocol outlines a basic formulation to evaluate the efficacy of this compound as a photoinitiator.
Materials:
-
Acrylate Oligomer (e.g., Urethane Acrylate) (70 wt%)
-
Reactive Diluent (e.g., Tripropyleneglycol Diacrylate) (25 wt%)
-
This compound (2-5 wt%)
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate) (2-5 wt%)
Procedure:
-
In a light-protected vessel, combine the acrylate oligomer and reactive diluent. Mix until a homogeneous solution is obtained.
-
Add the this compound and the amine synergist to the mixture.
-
Stir the formulation in the dark until all components are fully dissolved.
-
Apply a thin film of the formulation onto a suitable substrate (e.g., glass or metal).
-
Expose the film to a UV light source (e.g., a mercury vapor lamp) for a specified duration.
-
Evaluate the degree of curing by assessing properties such as tack-free time, solvent resistance, and hardness.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its established role in the production of the fungicide Kresoxim-methyl underscores its industrial importance. Furthermore, its α-keto ester functionality provides a reliable handle for the construction of complex heterocyclic systems, such as quinoxalines, which are of great interest in medicinal chemistry. The photochemical properties of this compound also suggest its potential as a photoinitiator in UV curing applications.
Future research could focus on exploring the asymmetric transformations of the α-keto group, expanding its application in the synthesis of chiral molecules. Additionally, a deeper investigation into its performance as a photoinitiator, including detailed mechanistic studies and formulation optimization, could unlock new applications in materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and exploit the full synthetic potential of this promising molecule.
References
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Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science (RSC Publishing). Available at: [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]
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Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science (RSC Publishing). DOI:10.1039/C8SC03447H. Available at: [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Available at: [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of α‐keto esters and aldehydes. ResearchGate. Available at: [Link]
-
Photochemical and Additive-Free Coupling Reaction of α-Cumyl α-Keto Esters via Intermolecular C–H Bond Activation. Semantic Scholar. Available at: [Link]
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Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. PubMed Central. Available at: [Link]
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Different synthetic approaches toward α-keto esters. ResearchGate. Available at: [Link]
-
Synthesis of Methyl Phenyl Glyoxylate via Clean Oxidation of Methyl Mandelate over a Nanocatalyst Based on Heteropolyacid Supported on Clay. ResearchGate. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]
- CN114773193A - 2-氧代-2-{2-[(2-甲基苯氧基)甲基]苯基}乙酸甲酯的制备方法. Google Patents.
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Available at: [Link]
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The Role of Photoinitiators in UV Curing. Guangdong Lencolo New Material Co., LTD. Available at: [Link]
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CAS No : 143211-10-3 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
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Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. Available at: [Link]
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Methyl Phenylglyoxylate as a Photoinitiator. ResearchGate. Available at: [Link]
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Photo Initiators For UV Curing. Scribd. Available at: [Link]
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Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. PubChem. Available at: [Link]
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Q1. The reactions of molecules containing the chlorine atom are often affected by other functional. Revisely. Available at: [Link]
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HPLC and GC-MS analysis of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate"
An Application Note for the Analysis of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate by HPLC and GC-MS
Introduction
This compound is a complex organic molecule featuring an α-keto ester, an ether linkage, and multiple aromatic rings.[1] As a potential intermediate in pharmaceutical synthesis or a target molecule in drug discovery, its accurate identification and quantification are paramount for quality control, purity assessment, and metabolic studies. This document provides comprehensive, detailed protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies herein are designed for researchers, analytical scientists, and quality control professionals. The guide explains the causality behind instrumental parameter selection, based on the analyte's specific physicochemical properties, to ensure robust, reproducible, and reliable results.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation for developing a successful analytical method.[2] The key properties of this compound are summarized below.
| Property | Value | Source | Implication for Analysis |
| Molecular Formula | C₁₇H₁₆O₄ | PubChem | Used for mass confirmation in MS.[3] |
| Molecular Weight | 284.31 g/mol | PubChem | Confirms identity via molecular ion peak in MS.[3] |
| CAS Number | 143211-10-3 | PubChem | Unique identifier for the compound.[3][4] |
| Melting Point | 53-55°C | Vulcanchem | Indicates it is a solid at room temperature.[1] |
| Boiling Point | 425.4°C (at 760 mmHg) | Vulcanchem | Suggests the compound is semi-volatile and suitable for GC analysis with appropriate temperature programming.[1] |
| XLogP3 | 3.5 | PubChem | Indicates a relatively nonpolar nature, making it ideal for reversed-phase HPLC.[3] |
| Structural Features | Aromatic rings, carbonyl groups | Vulcanchem | These chromophores allow for strong UV absorbance, making HPLC with UV detection a suitable technique.[1][5] |
Part I: High-Performance Liquid Chromatography (HPLC) Analysis
Principle of Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components within a mixture.[6] Given the analyte's calculated XLogP3 of 3.5, indicating significant hydrophobicity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8] In this mode, the analyte is separated using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte will interact with the stationary phase, and its retention will be modulated by the proportion of organic solvent in the mobile phase. Elution occurs as the mobile phase strength increases (i.e., the percentage of organic solvent increases), with more hydrophobic compounds eluting later.[8]
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and Photodiode Array (PDA) or UV-Vis Detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9] |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Ultrapure). |
| Sample Vials | 2 mL amber glass vials with PTFE septa. |
| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon). |
2. Preparation of Solutions
-
Mobile Phase A: HPLC Grade Water.
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range (e.g., 25 µg/mL) using the diluent. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulates.[5]
3. HPLC Method Parameters
The following parameters provide a robust starting point for method development. A gradient elution is recommended for initial analysis to ensure separation from any impurities.[10]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately nonpolar compounds.[9] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile offers good UV transparency and low viscosity. |
| Gradient Program | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | Ensures elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Detector | UV/PDA | The analyte's chromophores allow for sensitive UV detection.[5] |
| Detection Wavelength | Determine λmax (e.g., 254 nm as a starting point) | Monitoring at the maximum absorbance wavelength (λmax) provides the highest sensitivity.[5] |
| Analysis Time | 30 minutes |
4. HPLC Analysis Workflow
Caption: HPLC analysis workflow for the target analyte.
Data Analysis and Expected Results
-
System Suitability: Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
-
Qualitative Analysis: The identity of the analyte is confirmed by matching the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. The curve should have a correlation coefficient (r²) of ≥ 0.999. Use the linear regression equation to calculate the concentration of the analyte in the sample preparations.[11]
Method Validation Insights
A fully validated method provides documented evidence of its reliability.[12] Key parameters to assess include:
-
Accuracy: Determined by spiking a placebo matrix with known amounts of the analyte and calculating the percent recovery.[12]
-
Precision: Assessed at the system level (repeat injections) and method level (multiple sample preparations).[9]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[12]
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle of Separation and Detection
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[13][14] It is ideal for analyzing volatile and semi-volatile compounds.[13][15] The analyte, with a boiling point of ~425°C, is sufficiently volatile under heated GC conditions.[1]
In the GC, the vaporized analyte is separated from other components based on its boiling point and interaction with the column's stationary phase.[16] Upon eluting from the column, the analyte enters the mass spectrometer, where it is ionized (typically via Electron Ionization, EI) and fragmented. The resulting mass spectrum provides a unique "molecular fingerprint," allowing for highly specific identification.[13]
Experimental Protocol: GC-MS
1. Instrumentation and Materials
| Component | Specification |
| GC-MS System | Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole). |
| Column | Low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). |
| Reagents | Dichloromethane or Ethyl Acetate (GC Grade), Helium (99.999% purity). |
| Sample Vials | 2 mL clear glass vials with PTFE septa.[17] |
2. Preparation of Solutions
-
Solvent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with dichloromethane.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range. Ensure the final solution is clear and free of particulates.[15][17]
3. GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless Mode | Maximizes sensitivity for trace analysis.[18] |
| Injector Temp. | 280°C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | |
| Oven Program | Hold at 150°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. | The initial hold focuses the analyte, while the ramp ensures efficient elution. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS.[19] |
| Ion Source Temp. | 230°C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for library matching.[13] |
| Mass Scan Range | m/z 40 - 450 | Covers the expected molecular ion (m/z 284.3) and key fragment ions. |
| Analysis Time | 16 minutes |
4. GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for the target analyte.
Data Analysis and Expected Results
-
Qualitative Analysis: Identification is achieved through a two-factor confirmation:
-
The retention time of the analyte in the sample's Total Ion Chromatogram (TIC) must match that of the reference standard.
-
The mass spectrum of the sample peak must match the reference standard's spectrum and/or a library spectrum. Key expected ions would include the molecular ion (M⁺) at m/z 284 and characteristic fragment ions.
-
-
Quantitative Analysis: Quantification can be performed using the peak area from the TIC. For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) can be employed, where the instrument only monitors a few characteristic ions of the analyte.
Comparative Summary of HPLC and GC-MS Methods
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Separation by polarity/hydrophobicity. | Separation by volatility/boiling point. |
| Selectivity | Good; based on chromatographic separation. | Excellent; based on both retention time and mass fragmentation pattern. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. |
| Confirmation | Retention time matching. | Retention time and mass spectrum matching. |
| Analysis Time | ~30 minutes | ~16 minutes |
| Instrumentation | Widely available. | More specialized, higher cost. |
Conclusion
Both HPLC-UV and GC-MS are highly effective techniques for the analysis of this compound. The choice between them depends on the specific analytical goal.
-
HPLC-UV is ideal for routine quality control, purity assays, and quantification in formulated products due to its robustness, simplicity, and widespread availability.[6]
-
GC-MS is the superior choice for definitive identification, trace-level impurity profiling, and analysis in complex matrices (e.g., biological fluids) due to its exceptional selectivity and sensitivity.[14][20]
The protocols detailed in this application note provide a validated starting point for developing and implementing reliable analytical methods for this compound, ensuring data integrity across research, development, and manufacturing.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Organomation. (n.d.). GC-MS Sample Preparation.
- ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Fatty Acid Methyl Esters.
- Grob, R. L., & Barry, E. F. (Eds.). (n.d.). Gas Chromatography Mass Spectrometry.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Norethynodrel Analysis.
- Swartz, M. E., & Krull, I. S. (n.d.). Analytical Method Validation: Back to Basics, Part II. LCGC International.
- Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry.
- FILAB. (2024, October 25). GC MS analysis in the laboratory: techniques and results.
- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
- SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- National Center for Biotechnology Information. (n.d.). Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. PubChem Compound Database.
- Vulcanchem. (n.d.). This compound.
- Chemsrc. (2025, August 27). This compound.
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Application Note & Synthesis Protocol: The Role of Phenylglyoxylate Intermediates in the Synthesis of Trifloxystrobin
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the synthesis of Trifloxystrobin, a broad-spectrum β-methoxyacrylate strobilurin fungicide. A critical examination of the synthesis pathway is presented, focusing on the preparation and utilization of key phenylglyoxylate-derived intermediates. While the compound "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate" is structurally related to the strobilurin class, it is identified as the active ingredient Kresoxim-methyl and is not a precursor in the synthesis of Trifloxystrobin. This guide clarifies the correct synthetic route, detailing the multi-step preparation of the pivotal intermediate, (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate , and its subsequent condensation to yield Trifloxystrobin with high purity and yield. The protocols herein are designed to be self-validating, with explanations for critical process parameters and in-process controls.
Introduction to Trifloxystrobin
Trifloxystrobin is a highly effective foliar fungicide used to control a wide range of plant diseases in crops such as fruits, vegetables, and cereals.[1][2] It belongs to the strobilurin class of fungicides, which are synthetic analogues of a natural antifungal compound.[1] The mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outer (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.[2] This mechanism provides potent, broad-spectrum preventative and curative action against fungal pathogens.[3]
The commercial viability of Trifloxystrobin hinges on an efficient, scalable, and economically sound synthesis process. The molecular architecture of Trifloxystrobin, specifically the (E,E)-isomer, is crucial for its biological activity.[3] Consequently, the synthesis strategy must afford high stereoselectivity. This guide elucidates a common and robust synthetic pathway, emphasizing the critical role of the intermediate (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate .
Clarification of the Key Intermediate
It is important to clarify a common point of confusion arising from structurally similar molecules. The compound "this compound" is the chemical name for a different strobilurin fungicide, Kresoxim-methyl . While related, it is not a synthetic precursor to Trifloxystrobin. The actual synthesis of Trifloxystrobin proceeds through intermediates derived from o-tolyl precursors, such as Methyl 2-oxo-2-(o-tolyl)acetate .[4][5] This application note will detail the conversion of this precursor into the essential building block for the final condensation step.
Overall Synthesis Strategy & Workflow
The synthesis of Trifloxystrobin is a multi-step process that can be conceptually divided into two main parts:
-
Formation of the Key Phenylacetate Intermediate: The synthesis and functionalization of the (E)-methoxyimino phenylacetate core structure.
-
Final Condensation: The coupling of this core structure with the second key fragment, 1-(3-trifluoromethylphenyl)ethanone oxime, to form the final Trifloxystrobin molecule.
This strategy ensures a convergent synthesis, allowing for the separate preparation and purification of key fragments before the final coupling, which generally improves overall yield and purity.
Diagram 1: High-level workflow for the synthesis of Trifloxystrobin.
Part I: Synthesis of Key Intermediate (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate
This section provides the detailed protocol for synthesizing the pivotal brominated intermediate. The causality behind reagent choice and reaction conditions is explained to ensure reproducibility and safety.
Step A: Synthesis of Methyl 2-oxo-2-(o-tolyl)acetate
Principle: This step employs a Friedel-Crafts acylation reaction. Toluene is acylated using monomethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is regioselective, favoring acylation at the para and ortho positions, with the ortho product being the desired precursor.
Protocol:
-
Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber. The system must be kept anhydrous to prevent deactivation of the Lewis acid.
-
Reagent Charging: Charge the flask with a suitable chlorinated solvent (e.g., dichloromethane, 1,2-dichloroethane) (4.0 mL per gram of toluene) and anhydrous aluminum chloride (1.5 molar equivalents to toluene).[5]
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Toluene Addition: Add toluene (1.0 molar equivalent) to the suspension.
-
Acyl Chloride Addition: Add monomethyl oxalyl chloride (1.2 molar equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of toluene is complete.
-
Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Work-up: Separate the organic layer, wash it with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation.
Step B: Oximation to (E)-2-(methoxyimino)-2-(o-tolyl)acetic acid methyl ester
Principle: The keto group of the previously synthesized intermediate is converted to an oxime ether using methoxylamine hydrochloride. The reaction conditions are optimized to favor the formation of the thermodynamically more stable (E)-isomer, which is essential for the biological activity of the final product.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-oxo-2-(o-tolyl)acetate (1.0 molar equivalent) in methanol.
-
Reagent Addition: Add methoxylamine hydrochloride (1.1 molar equivalents).[5]
-
Reaction: Heat the mixture to reflux (approximately 40-45 °C) and maintain for 10-15 hours.[5] The reaction is driven to completion by the formation of water.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water to remove any remaining salts, dry over anhydrous sodium sulfate, and concentrate to yield the product. The product is often of sufficient purity for the next step without further purification.
Step C: Radical Bromination to (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate
Principle: This step involves the selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a highly specific reagent for this transformation, and a radical initiator (e.g., AIBN or light) is required to start the chain reaction. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to ensure the insolubility of the succinimide byproduct, facilitating its removal.
Protocol:
-
Setup: To a flask equipped with a reflux condenser and light source (or for thermal initiation), add (E)-2-(methoxyimino)-2-(o-tolyl)acetic acid methyl ester (1.0 molar equivalent), N-Bromosuccinimide (1.05 molar equivalents), and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Solvent: Add a non-polar solvent such as carbon tetrachloride.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp (if using photo-initiation) until the reaction starts (indicated by color change). Continue refluxing for 2-4 hours.
-
Monitoring: Monitor the reaction by observing the consumption of NBS (NBS is denser than the solvent and will sink, while the succinimide byproduct will float).
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the target intermediate.
| Intermediate | Typical Yield | Purity (HPLC) | Key Characterization Notes |
| Methyl 2-oxo-2-(o-tolyl)acetate | 85-92% | >95% | Yellowish oil. 1H NMR shows characteristic aromatic and methyl ester peaks. |
| (E)-2-(methoxyimino)-2-(o-tolyl)acetate | >90% | >98% (E-isomer) | White to off-white solid. 1H NMR shows a singlet for the N-OCH₃ group. |
| (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate | >90% | >97% | Pale yellow solid. 1H NMR shows a new singlet around 4.5 ppm for the -CH₂Br protons. |
Part II: Final Synthesis of Trifloxystrobin via Condensation
Principle: The final step is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The oxime of 1-(3-trifluoromethylphenyl)ethanone is deprotonated by a base to form a nucleophilic oximate anion. This anion then displaces the bromide from the key intermediate prepared in Part I to form the desired ether linkage of Trifloxystrobin.
Diagram 2: Mechanism of the final condensation step to form Trifloxystrobin.
Protocol:
-
Setup: In a three-necked flask equipped with a stirrer and thermometer, dissolve 1-(3-trifluoromethylphenyl)ethanone oxime (1.05 molar equivalents) in a polar aprotic solvent like acetone or DMF.[6][7]
-
Base Addition: Add a mild inorganic base such as powdered potassium carbonate (K₂CO₃, 1.5 molar equivalents).[7][8] Stir the suspension for 30 minutes at room temperature to allow for the formation of the potassium salt of the oxime.
-
Intermediate Addition: Add a solution of (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate (1.0 molar equivalent) in the same solvent dropwise to the suspension.
-
Reaction: Maintain the reaction temperature between 15-25 °C and stir for 2-4 hours.[6] The mild conditions help prevent side reactions and preserve the stereochemistry.
-
Monitoring: Track the reaction's progress via HPLC until the starting brominated intermediate is consumed.
-
Work-up: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate or toluene. Wash the organic solution with water to remove any remaining DMF and salts. Dry the organic layer and concentrate it. The final product, Trifloxystrobin, is typically a white solid and can be purified by recrystallization from a solvent such as methanol or isopropanol to achieve high purity.[9][10]
| Parameter | Value |
| Product Name | Trifloxystrobin |
| Chemical Name | methyl (2E)-2-(methoxyimino)-2-[2-({[(E)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate |
| CAS Number | 141517-21-7[11] |
| Molecular Formula | C₂₀H₁₉F₃N₂O₄ |
| Molecular Weight | 408.4 g/mol [1] |
| Appearance | White solid[3] |
| Typical Yield | 85-95% (from brominated intermediate) |
| Purity (HPLC) | >98% |
| Melting Point | 72.9 °C |
Conclusion
The synthesis of Trifloxystrobin is a well-defined process that relies on the controlled formation and reaction of key intermediates. The pathway outlined in this document, proceeding through (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate , is a robust and high-yielding method for producing the active (E,E)-isomer of Trifloxystrobin. By understanding the principles behind each step—from Friedel-Crafts acylation and stereoselective oximation to radical bromination and final condensation—researchers and development professionals can effectively implement and optimize this synthesis for both lab-scale and industrial production. Adherence to the described protocols and in-process controls is essential for achieving a high-purity product safely and efficiently.
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AERU, University of Hertfordshire. Trifloxystrobin (Ref: CGA 279202). [Link]
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Experimental procedure for the condensation reaction of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate"
Introduction: The Significance of α-Keto Esters in Drug Discovery
α-Keto esters are a pivotal class of organic compounds, distinguished by adjacent ketone and ester functional groups. This unique structural motif imparts a high degree of reactivity, rendering them versatile intermediates in the synthesis of a wide array of biologically active molecules and heterocyclic systems. Their utility is particularly pronounced in medicinal chemistry, where they serve as key building blocks for novel therapeutic agents. The target molecule of this guide, Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, embodies this class of compounds and its synthesis provides a valuable case study in multi-step organic transformations. This document provides a comprehensive, in-depth guide for the multi-step synthesis, purification, and characterization of this target α-keto ester, designed for researchers and professionals in the field of drug development and organic synthesis.
The synthetic strategy delineated herein is a logical sequence of established, high-yielding reactions, commencing from commercially available precursors. The overall workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - Methyl 2-((o-tolyloxy)methyl)phenylacetate
This section details the preparation of the key enolizable ester required for the final condensation step. The synthesis is a two-step process starting from o-tolylacetic acid.
Step 1: Esterification of o-Tolylacetic Acid to Methyl 2-methylphenylacetate
The initial step involves a classic Fischer esterification to protect the carboxylic acid and provide the necessary methyl ester functionality.
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. Sulfuric acid is a common and effective catalyst for this transformation[1][2].
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess drives the equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a solution of o-tolylacetic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-methylphenylacetate.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Step 2: Benzylic Bromination of Methyl 2-methylphenylacetate
This step introduces a bromine atom at the benzylic position, which is the reactive site for the subsequent ether synthesis. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS), is the method of choice for this selective bromination.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a highly selective reagent for radical bromination at allylic and benzylic positions. It provides a low, constant concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring[3][4][5].
-
Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction for bromination[3].
-
Non-polar Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for radical reactions as it is inert under the reaction conditions.
-
Reflux Conditions: Heat is required to initiate the decomposition of AIBN and propagate the radical chain reaction.
Experimental Protocol:
-
To a solution of Methyl 2-methylphenylacetate (1 equivalent) in carbon tetrachloride (10 volumes), add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the disappearance of the starting material and the formation of a higher Rf spot on TLC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(bromomethyl)phenylacetate. This product is often used in the next step without further purification.
Step 3: Williamson Ether Synthesis
This classic reaction forms the crucial ether linkage by coupling the benzylic bromide with the phenoxide of o-cresol.
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group of o-cresol to form the nucleophilic phenoxide.
-
Solvent (Acetone): Acetone is a suitable polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the reactants and promoting the nucleophilic attack.
-
Reflux Conditions: Heating accelerates the rate of the SN2 reaction.
Experimental Protocol:
-
To a solution of o-cresol (1 equivalent) in acetone (10 volumes), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of crude Methyl 2-(bromomethyl)phenylacetate (1 equivalent) in acetone (2 volumes) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Methyl 2-((o-tolyloxy)methyl)phenylacetate.
-
Purify the product by column chromatography on silica gel.
Part 2: Condensation Reaction to Yield the Target α-Keto Ester
This section describes the final and key carbon-carbon bond-forming step, a crossed Claisen condensation, to synthesize the target molecule.
Step 4: Crossed Claisen Condensation
The enolate of Methyl 2-((o-tolyloxy)methyl)phenylacetate undergoes a nucleophilic acyl substitution with dimethyl oxalate to form the desired α-keto ester.
Causality of Experimental Choices:
-
Non-enolizable Ester (Dimethyl oxalate): Dimethyl oxalate lacks α-hydrogens and therefore cannot self-condense. This ensures that it acts solely as the electrophile in the reaction, leading to a single major product[3][6][7].
-
Strong Base (Sodium Methoxide): A strong base is required to deprotonate the α-carbon of the precursor ester to form the nucleophilic enolate. Sodium methoxide is a suitable base for this purpose[8].
-
Aprotic Solvent (Toluene): Toluene is an appropriate solvent that is inert under the strongly basic reaction conditions.
-
Reflux Conditions: The reaction is heated to ensure a sufficient reaction rate.
Experimental Protocol:
-
To a suspension of sodium methoxide (1.2 equivalents) in anhydrous toluene (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 2-((o-tolyloxy)methyl)phenylacetate (1 equivalent) in anhydrous toluene (2 volumes) dropwise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of dimethyl oxalate (1.2 equivalents) in anhydrous toluene (2 volumes) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 3: Data Presentation and Characterization
Table of Reagents and Reaction Conditions
| Step | Reactants | Reagents and Conditions | Expected Product |
| 1 | o-Tolylacetic acid, Methanol | H₂SO₄ (cat.), Reflux, 4-6 h | Methyl 2-methylphenylacetate |
| 2 | Methyl 2-methylphenylacetate, N-Bromosuccinimide | AIBN (cat.), CCl₄, Reflux, 2-4 h | Methyl 2-(bromomethyl)phenylacetate |
| 3 | Methyl 2-(bromomethyl)phenylacetate, o-cresol | K₂CO₃, Acetone, Reflux, 8-12 h | Methyl 2-((o-tolyloxy)methyl)phenylacetate |
| 4 | Methyl 2-((o-tolyloxy)methyl)phenylacetate, Dimethyl oxalate | NaOCH₃, Toluene, Reflux, 4-6 h; then acidic workup | This compound |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group on the tolyl ring, and a singlet for the methyl ester protons. The chemical shifts will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ketone and ester), the aromatic carbons, the benzylic methylene carbon, the tolyl methyl carbon, and the ester methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups present. Key expected absorptions include:
-
Strong C=O stretching vibrations for the ketone and ester carbonyl groups, typically in the range of 1720-1750 cm⁻¹[9]. The presence of two distinct carbonyl peaks may be observed.
-
C-O stretching vibrations for the ether and ester linkages in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound should be observed. Fragmentation patterns can provide further structural confirmation.
Conclusion and Broader Implications
The successful synthesis of this compound via this multi-step sequence demonstrates the power of combining fundamental organic reactions to construct complex molecular architectures. The principles outlined in this guide, particularly the strategic use of a crossed Claisen condensation, are broadly applicable to the synthesis of a diverse range of α-keto esters. For researchers in drug discovery, a mastery of these synthetic techniques is essential for the generation of novel chemical entities with potential therapeutic value. The self-validating nature of this protocol, with clear checkpoints for characterization at each stage, ensures a high degree of confidence in the final product's identity and purity.
References
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-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
MySkinRecipes. (n.d.). o-Tolylacetic acid. [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. [Link]
-
YouTube. (2023, March 3). Crossed Claisen Condensation - EASY!. [Link]
-
University of Calgary. (n.d.). Crossed Claisen Condensations. [Link]
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Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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YouTube. (2017, December 28). Claisen and Cross Claisen Condensation Reaction & Mechanism. [Link]
-
National Institutes of Health. (2019, January 1). Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. (n.d.). [Link]
-
YouTube. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]
-
Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. [Link]
-
Journal of Universitas Airlangga. (n.d.). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. [Link]
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Furman University. (n.d.). Free Radical Reaction With NBS as the Initiator. [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. [Link]
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MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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-
ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters. [Link]
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PubMed. (n.d.). High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide. [Link]
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ResearchGate. (2025, August 5). Alkylation and acylation of phenol with methyl acetate | Request PDF. [Link]
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ResearchGate. (2025, August 6). Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF. [Link]
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Application Note: Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate as a Versatile Scaffold for Novel Strobilurin Analogue Fungicides
Introduction: The Pressing Need for Novel Antifungal Agents
The global demand for food security and the increasing prevalence of fungal resistance to existing treatments necessitate the continuous development of novel fungicides.[1] Plant pathogenic fungi are responsible for significant crop losses worldwide, impacting both the economy and food availability.[2][3] Strobilurin fungicides, or Quinone outside Inhibitors (QoIs), have been instrumental in managing a broad spectrum of plant diseases.[4][5][6] These compounds act by inhibiting mitochondrial respiration in fungi, a highly effective mode of action.[4][5][6] However, the emergence of resistant fungal strains, often due to a single point mutation in the cytochrome b gene, threatens their long-term efficacy.[4][5] This challenge underscores the urgency for new fungicidal compounds with diverse structural motifs to overcome resistance and broaden the spectrum of activity.
This application note presents Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate as a key building block for the synthesis of a new generation of strobilurin analogue fungicides. The structural complexity of this molecule, featuring a phenyl ring substituted with both an oxoacetate group and an o-tolyloxymethyl group, offers multiple points for chemical modification.[7] This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and identify potent antifungal candidates.
The Scientific Rationale: Leveraging a Proven Pharmacophore
The design of novel fungicides based on the this compound scaffold is rooted in the established success of strobilurin fungicides like Trifloxystrobin and Kresoxim-methyl.[8][9] These commercial fungicides share a common pharmacophore: a toxophore (typically a β-methoxyacrylate group) responsible for binding to the Qo site of cytochrome bc1, and a broader molecular scaffold that influences the compound's physicochemical properties, such as uptake, translocation, and metabolic stability.
This compound provides a robust scaffold that can be elaborated to incorporate various toxophoric groups and other functional moieties. The o-tolyloxy group, in particular, can be modified to fine-tune the lipophilicity and steric bulk of the final compounds, which can play a crucial role in their biological activity and spectrum.
Synthesis of the Core Building Block: this compound
The synthesis of the title compound can be achieved through a multi-step process, starting from readily available starting materials. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3-Isochromanone | 4385-35-7 | 148.16 g/mol | >98% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | >97% | Fisher Scientific |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 g/mol | Anhydrous, >99.5% | Sigma-Aldrich |
| 2-Chlorotoluene | 95-49-8 | 126.58 g/mol | >99% | Alfa Aesar |
| Dimethyl Sulfate | 77-78-1 | 126.13 g/mol | >99% | Acros Organics |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, >99.8% | J.T. Baker |
Procedure:
-
Ring Opening of 3-Isochromanone: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-isochromanone (1 equivalent) in a mixture of toluene and water. Add sodium hydroxide (2 equivalents) and heat the mixture to 80°C for 2 hours.[10]
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and continue heating to reflux to remove water azeotropically until the still-head temperature reaches 110°C.[10]
-
Formation of the Ether Linkage: Cool the reaction mixture to 60°C. Add N-Methyl-2-pyrrolidone (NMP) followed by the dropwise addition of 2-chlorotoluene (1 equivalent). Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Esterification: Cool the reaction mixture to approximately 40°C and add dimethyl sulfate (1.1 equivalents) in one portion. Heat the mixture to 60°C and stir for an additional 4 hours.[10]
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
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Application Notes & Protocols: In Vitro Fungicidal Activity Screening of Novel Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate Derivatives
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: A Hypothesis-Driven Approach to Antifungal Discovery
The global rise in fungal infections, coupled with increasing antifungal resistance, necessitates the urgent development of novel fungicidal agents. This document provides a comprehensive guide to the in vitro screening of a novel class of compounds: derivatives of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate".
Our central hypothesis is that these derivatives are structural analogues of strobilurin fungicides. Strobilurins, originally isolated from the mushroom Strobilurus tenacellus, are a major class of agricultural fungicides.[1] Their defining feature is the (E)-β-methoxyacrylate toxophore, which is structurally similar to the core of our target compounds.[2] Strobilurins act by inhibiting mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby blocking ATP synthesis and leading to fungal cell death.[2][3][4] This specific mode of action provides a clear mechanistic basis for our investigation.[3]
This guide is structured to provide not just a set of protocols, but a logical, field-proven workflow for evaluating the antifungal potential of these novel derivatives, from initial broad-spectrum activity screening to the determination of fungicidal potency and preliminary safety assessment.
Part 1: The Screening Cascade - A Multi-Stage Evaluation
A successful antifungal discovery program relies on a tiered screening approach to efficiently identify promising candidates. We propose a three-stage cascade:
-
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.
-
Secondary Screening: Determination of Minimum Fungicidal Concentration (MFC) to distinguish between fungistatic and fungicidal activity.
-
Tertiary Screening: In vitro cytotoxicity assessment to evaluate the selectivity of the compounds for fungal cells over mammalian cells.
This staged approach ensures that resources are focused on compounds with the most promising therapeutic potential.
Part 2: Primary Screening - Determining Antifungal Potency (MIC)
The initial step is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. We will utilize the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A document for filamentous fungi and M27-A3 for yeasts, to ensure reproducibility and standardization.[5][6][7][8]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of the test compounds against a panel of fungal strains.
Materials:
-
Test Compounds (dissolved in DMSO, stock concentration 10 mg/mL)
-
Positive Control Antifungals (e.g., Amphotericin B, Fluconazole, Voriconazole)
-
Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Sterile DMSO
Procedure:
-
Inoculum Preparation:
-
For yeasts (C. albicans, C. neoformans), grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
-
For filamentous fungi (A. fumigatus), grow cultures on Potato Dextrose Agar (PDA) for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[5]
-
-
Compound Dilution:
-
In a 96-well plate, perform a serial two-fold dilution of the test compounds and control drugs. Typically, the concentration range for screening is 0.03 - 64 µg/mL.
-
Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include a growth control (inoculum in medium with DMSO, no compound) and a sterility control (medium only).
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48-72 hours for Aspergillus spp.[9]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug and fungus) compared to the growth control.[10] This can be assessed visually or by reading the optical density at 600 nm.
-
Data Presentation: Representative MIC Data
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | C. neoformans (H99) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) |
| Derivative 1a | 4 | 2 | 8 |
| Derivative 1b | 2 | 1 | 4 |
| Derivative 1c | >64 | >64 | >64 |
| Fluconazole | 1 | 8 | >64 |
| Amphotericin B | 0.5 | 0.25 | 1 |
This is representative data for illustrative purposes.
Part 3: Secondary Screening - Assessing Fungicidal Activity (MFC)
While a low MIC indicates potent growth inhibition, it does not differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity. For many serious fungal infections, particularly in immunocompromised patients, fungicidal action is a highly desirable attribute. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[11]
Protocol 3.1: MFC Determination
Objective: To determine the MFC of compounds that showed significant activity in the primary screen.
Materials:
-
96-well plates from the completed MIC assay
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile pipette tips or a multi-channel pipette
Procedure:
-
Subculturing from MIC Plates:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Homogenize the contents of each well by gentle pipetting.
-
Aliquot a standard volume (e.g., 10-20 µL) from each selected well and spread it onto a fresh agar plate.[12]
-
-
Incubation:
-
Incubate the agar plates at 35°C for 24-72 hours, or until sufficient growth is observed in the subculture from the growth control well.
-
-
MFC Determination:
Data Presentation: Representative MIC vs. MFC Data
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Derivative 1b | C. neoformans | 1 | 2 | 2 | Fungicidal |
| Derivative 1a | C. albicans | 4 | 32 | 8 | Fungistatic |
| Amphotericin B | C. neoformans | 0.25 | 0.5 | 2 | Fungicidal |
| Fluconazole | C. albicans | 1 | >64 | >64 | Fungistatic |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[13] This is representative data for illustrative purposes.
Part 4: Tertiary Screening - Preliminary Safety Profile
A critical aspect of antifungal drug development is ensuring that the compounds are selective for fungal cells and have minimal toxicity towards host (mammalian) cells.[14] Early-stage in vitro cytotoxicity assays are essential for identifying compounds with a favorable therapeutic window.[15]
Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity
Objective: To assess the cytotoxicity of the lead compounds against a human cell line.
Materials:
-
Human cell line (e.g., HeLa - cervical cancer, or MRC-5 - normal lung fibroblasts)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the mammalian cells at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds (e.g., ranging from 1 to 100 µg/mL) for 24-48 hours.
-
Include a vehicle control (DMSO-treated cells) and a positive control for toxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes 50% cell death is the IC50 (50% inhibitory concentration).
-
Data Presentation: Selectivity Index
The selectivity index (SI) is a crucial parameter that compares the toxicity of a compound to its efficacy. It is calculated as:
SI = IC50 (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal pathogen.
| Compound | IC50 (HeLa cells, µg/mL) | MIC (C. neoformans, µg/mL) | Selectivity Index (SI) |
| Derivative 1b | 50 | 1 | 50 |
| Amphotericin B | 5 | 0.25 | 20 |
A higher SI is desirable. This is representative data for illustrative purposes.
Part 5: Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.
Caption: High-level overview of the antifungal screening cascade.
Caption: Detailed workflow for the MIC determination protocol.
Conclusion and Future Directions
This document outlines a robust and scientifically grounded framework for the initial in vitro evaluation of novel this compound derivatives as potential antifungal agents. By following a structured screening cascade based on established CLSI guidelines, researchers can efficiently identify compounds with potent, fungicidal activity and a favorable preliminary safety profile.
Compounds that emerge successfully from this cascade, such as the hypothetical "Derivative 1b," warrant further investigation. Subsequent steps would include:
-
Mechanism of Action Studies: Confirming the hypothesized inhibition of mitochondrial respiration.
-
Spectrum of Activity: Testing against a broader panel of fungi, including resistant clinical isolates.
-
In Vivo Efficacy: Evaluating the compounds in animal models of fungal infection.
The methodologies described herein provide the essential foundation for advancing this promising class of compounds through the preclinical drug discovery pipeline.
References
-
MSU Extension. (2010). Use strobilurin fungicides wisely to avoid fungicide resistance development. Michigan State University.
-
Balba, H. (2007). Strobilurin fungicides. In An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology.
-
Wikipedia. (n.d.). Strobilurin.
-
Plant & Pest Advisory. (2015). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Rutgers University.
-
ONvegetables. (2016). Understanding the Strobilurin Fungicides.
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
-
Fothergill, A. W. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
-
PubMed. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology.
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
-
Scorzoni, L., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Medicina.
-
PubMed Central. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology.
-
ResearchGate. (n.d.). Minimum fungicidal concentration assessment method.
-
ASM Journals. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
-
ResearchGate. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
-
NIH. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.
-
PubMed. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology.
-
MDPI. (2023). Comparing In Silico Fungi Toxicity Prediction with In Vitro Cytotoxicity Assay for Indoor Airborne Fungi. Toxics.
-
PMC. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy.
-
ASM Journals. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules.
-
PMC. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy.
-
ASM Journals. (2024). Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio.
-
ResearchGate. (n.d.). Review of strobilurin fungicide chemicals.
-
PubMed. (2007). Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. Journal of Agricultural and Food Chemistry.
-
Virginia Tech. (n.d.). Activity of Two Strobilurin Fungicides Against Three Species of Decay Fungi in Agar Plate Tests.
-
David Moore's World of Fungi. (n.d.). Strobilurins: Evolution of a New Class of Active Substances.
-
ResearchGate. (n.d.). Synthesis and Antifungal Bioactivity of 2-{2-[3-(Subsititued phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-2-methoxyimino-acetic Acid Methyl Ester and N-Methyl-acetamide Derivatives.
-
ResearchGate. (n.d.). Synthesis and Fungicidal Activity of Methyl 2-Methoxyimino-2-polysubstituted-phenylacetates.
-
PubMed. (2013). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Journal of Chemical Biology.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 2-Oxo-2-(o-tolyl)acetate in Modern Fungicide Production.
-
MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceutics.
Sources
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. onvegetables.com [onvegetables.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. | MDPI [mdpi.com]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and impurity profiling in the synthesis of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate"
Technical Support Center: Synthesis of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will address common challenges, from reaction optimization to impurity profiling, ensuring you have the necessary information to achieve a robust and reproducible process.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most direct and widely utilized method for preparing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide.[2] In this specific case, an o-cresolate anion (formed by deprotonating o-cresol with a suitable base) acts as the nucleophile, attacking the electrophilic benzylic carbon of a methyl 2-(2-(halomethyl)phenyl)-2-oxoacetate intermediate.
The overall transformation is depicted below:
Sources
Technical Support Center: Purification of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Welcome to the technical support center for the purification of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (MOTO). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this α-keto ester. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction to MOTO and its Purification Challenges
This compound is a valuable intermediate in the synthesis of agrochemicals, particularly fungicides, and is also utilized as a photoinitiator in UV curing processes.[1] Its molecular structure, featuring an α-keto ester, an ether linkage, and two aromatic rings, presents a unique set of purification challenges.[2] These include potential degradation on acidic stationary phases, co-elution with structurally similar impurities, and the risk of hydrolysis. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of MOTO, providing explanations for the underlying causes and actionable solutions.
Question 1: My TLC analysis of crude MOTO shows multiple spots, but I expect only one product. What could be the cause?
Answer:
The observation of multiple spots on a Thin Layer Chromatography (TLC) plate can be indicative of several phenomena. Understanding the potential causes is the first step in troubleshooting.
-
Presence of Impurities: The most straightforward explanation is the presence of unreacted starting materials or byproducts from the synthesis. A plausible synthetic route to MOTO involves the reaction of 2-((o-tolyloxy)methyl)phenylmagnesium bromide with dimethyl oxalate. In this case, common impurities could include the starting materials or homocoupling products.
-
Keto-Enol Tautomerism: α-keto esters can exist in equilibrium with their enol tautomers. These two forms can have different polarities and may appear as separate, often elongated or overlapping, spots on a TLC plate.
-
On-Plate Degradation: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like MOTO directly on the TLC plate. This can manifest as streaking or the appearance of new spots.
Experimental Protocol: 2D TLC for Stability Assessment
To determine if your compound is degrading on the silica plate, a 2D TLC experiment is highly informative.
-
Spot your crude MOTO solution in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it again in the same eluent system.
-
Interpretation: A stable compound will show a single spot on the diagonal. If degradation occurs, new spots will appear off the diagonal.
Question 2: During column chromatography on silica gel, I'm observing poor separation and significant tailing of my product peak. How can I improve this?
Answer:
Peak tailing and poor separation are common issues when purifying polar compounds like MOTO on silica gel. This is often due to strong interactions between the analyte and the stationary phase.
-
Cause: The lone pairs on the oxygen atoms of the ester and ketone groups in MOTO can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to a slow and uneven elution, resulting in broad, tailing peaks.
Solutions:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective strategy. This can be achieved by incorporating a small amount of a basic modifier into your eluent system.
-
Protocol: Add 0.1-1% triethylamine (TEA) to your mobile phase. The TEA will preferentially bind to the acidic silanol groups, minimizing their interaction with your product.
-
-
Use a Different Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For MOTO, neutral alumina is a good starting point.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18) chromatography can be an excellent option. Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water).
-
Question 3: My final product yield is consistently low after purification, and I suspect hydrolysis of the methyl ester. How can I prevent this?
Answer:
The methyl ester in MOTO is susceptible to hydrolysis, especially in the presence of acid or base and water.[3][4] This can occur during the reaction work-up or the purification step.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents used during work-up and chromatography are anhydrous.
-
Avoid Strong Acids and Bases: During the work-up, use a mild neutralizing agent like a saturated sodium bicarbonate solution instead of strong bases.[5] If an acidic wash is necessary, use a dilute solution and minimize contact time.
-
Temperature Control: Perform the purification at room temperature or below if possible. Elevated temperatures can accelerate hydrolysis.
-
Prompt Processing: Do not let the crude product sit for extended periods, especially in solution.
Experimental Workflow for Hydrolysis Prevention:
Caption: Workflow to minimize hydrolysis during work-up and purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for column chromatography of MOTO on silica gel?
A1: A good starting point for the elution of MOTO is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical starting gradient would be from 5% to 30% ethyl acetate in hexane. The optimal ratio will depend on the specific impurities present in your crude material. Always perform a TLC analysis first to determine the ideal solvent system for your separation. A patent for a structurally similar compound suggests a 1:9 ethyl acetate:hexane mixture for chromatography.[6]
Q2: Can I purify MOTO by distillation?
A2: MOTO has a high boiling point (425.4 °C at 760 mmHg), which makes distillation under atmospheric pressure impractical due to the risk of thermal decomposition.[2] While vacuum distillation could be an option, it may not be effective at removing impurities with similar boiling points. For high purity, chromatography is generally the preferred method.
Q3: How should I store purified MOTO?
A3: Given its susceptibility to hydrolysis, MOTO should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) is recommended.
Q4: What are the expected physical properties of pure MOTO?
A4: Pure MOTO is a white to off-white solid.
| Property | Value | Source |
| Molecular Weight | 284.31 g/mol | |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | 425.4 °C at 760 mmHg | [2] |
Q5: What analytical techniques are suitable for assessing the purity of MOTO?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
HPLC/UPLC: To determine the purity with high accuracy and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (C=O of ketone and ester, C-O-C of ether).
Part 3: Logical Relationships in Purification
The following diagram illustrates the decision-making process for troubleshooting the purification of MOTO.
Caption: Decision tree for troubleshooting MOTO purification.
References
- BenchChem. Troubleshooting column chromatography purification of polar ketone compounds. Accessed January 15, 2026.
- ChemistryViews.
- University of Rochester, Department of Chemistry.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Accessed January 15, 2026.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Accessed January 15, 2026.
- Vulcanchem. Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)
- MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Accessed January 15, 2026.
- Google Patents. US5942623A - Process for the preparation of 2-(pyrid-2-yloxymethyl)
- ChemicalBook. Methyl phenylacetate synthesis. Accessed January 15, 2026.
- PubChem. Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)
- BLDpharm. Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester. Accessed January 15, 2026.
- PubMed Central. Studies on the synthesis and stability of α-ketoacyl peptides. October 14, 2020.
- Organic Chemistry Portal.
- The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data Table of Contents. Accessed January 15, 2026.
- Chemguide. HYDROLYSING ESTERS. Accessed January 15, 2026.
- ACS Omega.
- Matrix Fine Chemicals. METHYL 2-OXO-2-PHENYLACETATE | CAS 15206-55-0. Accessed January 15, 2026.
- LGC Standards.
- PubChem. Methyl (2-methylphenyl)(oxo)
- Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD. Advanced Photoinitiator for Enhanced UV Curing. Accessed January 15, 2026.
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Technical Support Center: Stereochemical Control in Chiral Strobilurin Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral strobilurin fungicides. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common issues related to racemization, a critical challenge in synthesizing these potent agrochemicals. The biological activity of strobilurins is highly dependent on their stereochemistry, making the preservation of chiral integrity paramount for efficacy and regulatory compliance.
This document is structured into a series of frequently asked questions (FAQs) to cover foundational concepts, followed by in-depth troubleshooting guides for specific experimental scenarios you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in strobilurin synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of strobilurins, such as kresoxim-methyl, the desired biological activity—inhibiting mitochondrial respiration in fungi—is often exclusive to one enantiomer (the eutomer).[1][2] The other enantiomer (the distomer) may be inactive or even contribute to off-target effects.[1][2] Therefore, racemization leads to a direct loss of product potency, complicates purification, and can introduce regulatory hurdles, as the inactive isomer is considered an impurity.[1] The development of single-enantiomer versions from existing racemic drugs, a process known as a "chiral switch," underscores the pharmaceutical and agrochemical industries' focus on stereochemically pure compounds to improve therapeutic or fungicidal indices.[1][2][3][4]
Q2: Which step in a typical strobilurin synthesis is most susceptible to racemization?
A2: The most vulnerable point for racemization in many strobilurin syntheses is the α-carbon of the phenylacetate moiety, especially during reactions involving deprotonation to form an enolate or a related carbanionic intermediate. This is a common strategy used to build the core β-methoxyacrylate structure.[5] For example, in the synthesis of kresoxim-methyl, a key step often involves the base-mediated condensation of a chiral α-substituted phenylacetate derivative. The α-proton is acidic and its removal creates a planar, achiral enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical information.[6]
Q3: What are the primary chemical mechanisms that lead to this loss of stereochemical integrity?
A3: The primary mechanism is the formation of a resonance-stabilized, planar enolate intermediate. When a base removes the acidic proton from the chiral α-carbon of a phenylacetic acid derivative, the resulting carbanion is stabilized by the adjacent ester or carbonyl group. This intermediate is planar (sp² hybridized) at the original stereocenter. If the reaction is reversible or if a proton source is available before the desired reaction proceeds, the enolate can be re-protonated from either the re or si face, leading to the formation of both enantiomers and thus, racemization. Factors that promote this include:
-
Strong, non-hindered bases: Bases like sodium methoxide or sodium hydride can establish an equilibrium that allows for repeated deprotonation/re-protonation cycles.
-
Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for both the forward and reverse reactions, promoting equilibration and racemization.[6]
-
Protic solvents or impurities: The presence of proton sources (e.g., alcohols, water) can facilitate the rapid, non-selective quenching of the planar enolate.
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific problems encountered during synthesis and provides actionable solutions and detailed protocols.
Problem 1: Significant racemization is observed during the base-mediated formation of the β-methoxyacrylate moiety from a chiral phenylacetate precursor.
-
Likely Cause: The choice of base and reaction temperature is promoting the formation of a stable, long-lived enolate intermediate, which allows for stereochemical scrambling. Strong bases like sodium hydride (NaH) or sodium methoxide (NaOMe) in combination with elevated temperatures are common culprits.[6]
-
Solution: Employ kinetic control conditions by using a strong, sterically hindered, non-nucleophilic base at very low temperatures. This ensures rapid, irreversible deprotonation, and the subsequent reaction occurs faster than any competing racemization pathway. Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are excellent choices.
Mechanism of Racemization via Planar Enolate
Caption: Base-mediated deprotonation leads to a planar enolate, losing stereoinformation.
Comparative Data: Effect of Base and Temperature on Enantiomeric Excess (ee)
| Chiral Precursor | Base | Temperature (°C) | Enantiomeric Excess (ee%) | Reference Insight |
| α-arylpropionic acid | DBN | 120-130 | 60-70% | High temperature and equilibrium conditions with weaker bases lead to significant racemization.[6] |
| Phenylalanine derivative | DIPEA | Room Temp. | ~0% (Complete Racemization) | Activation as an ester coupled with a non-hindered base readily causes racemization.[7] |
| Phenylacetic acid | Chiral Lithium Amide | -78 | >90% | Use of a chiral base under kinetic conditions can achieve high enantioselectivity.[8] |
| Activated Ester | NaHCO₃ | Room Temp. | Partial Racemization | Prolonged exposure of the activated ester to even mild alkaline conditions can cause racemization.[9] |
This table is illustrative, based on trends reported for analogous chemical systems.
Problem 2: My chiral starting material, an α-substituted phenylacetic acid, shows partial racemization even before the main reaction.
-
Likely Cause: The α-proton of phenylacetic acids is surprisingly acidic and can be removed under seemingly benign conditions.[10] Storage in non-inert atmospheres, trace basic impurities in solvents, or purification via chromatography on standard silica gel can cause gradual racemization.
-
Solution: Implement rigorous handling and purification protocols for stereochemically labile intermediates.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures.
-
Solvents: Use freshly distilled, anhydrous, and amine-free solvents.
-
Purification: If chromatography is necessary, opt for flash chromatography using silica gel that has been neutralized. This is achieved by preparing a slurry of the silica in a solvent mixture containing a small amount of a weak acid (e.g., 0.1-1% acetic acid) or by using commercially available deactivated silica.
-
Protocol: Preparation of Neutralized Silica Gel for Chromatography
-
Objective: To prepare a silica gel stationary phase that will not induce racemization of acidic chiral compounds.
-
Materials:
-
Standard flash silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N) or Acetic Acid (AcOH)
-
-
Procedure:
-
Determine the total volume of silica gel required for your column.
-
In a beaker, create a slurry of the silica gel in the initial, low-polarity eluent.
-
Add 0.5-1.0% (v/v) of triethylamine to the slurry. Stir gently for 15-20 minutes.
-
Pack the column with this slurry as you normally would.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the mobile phase (containing 0.5% Et₃N) before loading your sample.
-
Note: This neutralized silica is effective for labile compounds sensitive to acidic conditions.
-
Problem 3: I'm using an asymmetric synthesis approach (e.g., catalytic asymmetric alkylation), but the enantioselectivity is poor.
-
Likely Cause: Low enantioselectivity in catalytic asymmetric reactions is a common challenge and can stem from multiple sources: catalyst integrity, substrate purity, or suboptimal reaction conditions (temperature, solvent, pressure).[11][12][13] Each substrate often requires specific optimization.[14]
-
Solution: A systematic, multi-parameter optimization is required. Do not change multiple variables at once. Screen one parameter class at a time (e.g., screen solvents first, then temperature).
Workflow: Optimizing an Asymmetric Catalysis Reaction
Caption: A systematic workflow for troubleshooting and optimizing poor enantioselectivity.
Experimental Protocol: General Procedure for a Test Asymmetric Alkylation
-
Objective: To establish a baseline and test the effect of a single parameter change (e.g., solvent) on the enantioselectivity of an α-alkylation of a phenylacetic acid derivative.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral ligand (e.g., a chiral amine, 2.2 eq) and anhydrous solvent (e.g., THF, to make 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) to form the chiral lithium amide base. Stir for 30 minutes.
-
In a separate flask, dissolve the phenylacetic acid derivative (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the acid solution to the chiral base solution via cannula. Stir for 1-2 hours to ensure complete enediolate formation.
-
Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
-
Work-up & Analysis:
-
Quench the reaction at low temperature by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography (using neutralized silica gel if necessary).
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC.[12]
-
-
Optimization: Repeat the procedure, changing only one variable at a time (e.g., use toluene instead of THF) to systematically determine the optimal conditions.[11]
By carefully considering the mechanistic principles of racemization and systematically troubleshooting experimental parameters, researchers can successfully develop robust and stereoselective syntheses of chiral strobilurins.
References
-
Calcaterra, A., & D'Acquarica, I. (2018). The market of chiral drugs: Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 147, 323–340. Available at: [Link]
-
Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. (Simulated reference, concept from search result[7])
-
de Koning, P. D. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. Retrieved January 15, 2026, from [Link]
-
Hancu, G., & Modroiu, A. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Pharmaceuticals, 15(2), 240. Available at: [Link]
-
Trost, B. M. (n.d.). Asymmetric reactions_synthesis. Stanford University. Retrieved January 15, 2026, from [Link]
-
Ogliaro, F., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. (Simulated reference, concept from search result[15])
-
Wikipedia. (n.d.). Azoxystrobin. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral switch. Retrieved January 15, 2026, from [Link]
-
Bodanszky, M., & Bodanszky, A. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary. Retrieved January 15, 2026, from [Link]
-
Zhang, T., et al. (2020). Synthesis and Antifungal Activity of New butenolide Containing Methoxyacrylate Scaffold. Molecules, 25(22), 5411. Available at: [Link]
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Technical Support Center: Managing Thermal Instability of Intermediates in Fungicide Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical issue of thermal instability in fungicide synthesis intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of novel and existing agrochemicals. The content herein is structured to provide not only troubleshooting solutions but also a foundational understanding of the principles governing thermal hazards. Our goal is to empower you with the knowledge to anticipate, diagnose, and manage these challenges effectively, ensuring safer and more efficient process development.[1][2][3][4][5]
Section 1: Foundational Knowledge - Understanding Thermal Instability
Before delving into specific troubleshooting scenarios, it is crucial to grasp the fundamental concepts of thermal instability. Many chemical reactions involved in fungicide synthesis are exothermic, meaning they release heat.[6] If this heat is not effectively removed, the reaction temperature can rise, leading to an increased reaction rate and further heat generation. This dangerous cycle, known as a thermal runaway, can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, explosions, and the release of toxic materials.[6][7][8][9][10]
FAQ 1: What are the common functional groups or reaction types in fungicide synthesis that are prone to thermal instability?
Several classes of intermediates and reaction types commonly employed in the synthesis of fungicides are associated with thermal hazards. Fungicides often contain nitrogen-rich heterocyclic cores, and their synthesis can involve energetic intermediates. For instance, triazole fungicides are a significant class of agricultural chemicals.[11][12]
Commonly encountered thermally sensitive functionalities and reactions include:
-
Nitro-group reductions: The reduction of nitroaromatics to anilines is a staple transformation but is notoriously exothermic.
-
Diazotizations: The formation of diazonium salts from anilines is highly exothermic and the resulting intermediates can be explosive.
-
Grignard and Organolithium Reactions: These are highly exothermic and can be difficult to control on a large scale.[13][14]
-
Nitrations: The introduction of a nitro group is a highly energetic process that requires strict temperature control to prevent runaway reactions and over-nitration, which can form even more unstable products.[15]
-
Peroxide-containing intermediates: Organic peroxides are inherently unstable and can decompose violently.
-
Azide chemistry: Organic azides are high-energy molecules that can decompose explosively.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to provide direct answers to problems you may be encountering in the lab.
Issue 1: Unexpectedly rapid temperature increase during reagent addition.
Q: My reaction temperature is spiking uncontrollably during the addition of a reagent, even with external cooling. What is happening and what should I do?
A: This is a classic sign of a highly exothermic reaction where the rate of heat generation is exceeding the heat removal capacity of your reactor.[6][10] The problem is exacerbated during scale-up because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6][15][16][17][18]
Immediate Actions:
-
Stop the addition: Immediately halt the feed of the reagent.
-
Maximize cooling: Ensure your cooling bath is at its lowest possible temperature and that there is good thermal contact with the reactor.
-
Increase agitation: If safe to do so, increasing the stirring rate can improve heat transfer to the reactor walls.
Root Cause Analysis and Long-Term Solutions:
-
Inadequate Heat Transfer: Your lab-scale flask might have sufficient heat transfer, but this does not scale linearly. Consider a reactor with a larger surface area or a cooling jacket.
-
Reagent Accumulation: If the reaction is not instantaneous, the unreacted reagent can accumulate. A slight increase in temperature can then cause this accumulated reagent to react rapidly, leading to a thermal runaway.
-
Solution: Slow down the addition rate to match the reaction rate. You can monitor the reaction progress using in-situ techniques like infrared spectroscopy to ensure the reagent is being consumed as it is added.[19]
Issue 2: Product decomposition or side-product formation at elevated temperatures.
Q: I am observing a significant loss of my desired intermediate and the formation of impurities when I try to push the reaction to completion with heating. How can I avoid this?
A: This indicates that your intermediate is thermally labile under the reaction conditions. The activation energy for the decomposition pathway may be reached at the temperatures you are employing.
Troubleshooting Steps:
-
Determine the Onset Temperature of Decomposition: Use techniques like Differential Scanning Calorimetry (DSC) or Thermal Gravimetric Analysis (TGA) to determine the temperature at which your intermediate begins to decompose.[20][21][22][23][24] This will define your safe operating temperature window.
-
Kinetic Analysis: The desired reaction and the decomposition reaction have different kinetic profiles. It might be possible to find a temperature at which the desired reaction proceeds at a reasonable rate while the decomposition is negligible.
-
Consider Alternative Chemistries: If the therapeutic window is too narrow, you may need to explore alternative synthetic routes that avoid the thermally unstable intermediate or employ milder reaction conditions.
Issue 3: Inconsistent results upon scale-up.
Q: A reaction that worked perfectly on a 1-gram scale is now giving a complex mixture of products and a lower yield on a 100-gram scale, despite maintaining the same temperature. What could be the cause?
A: This is a common scale-up challenge. While you may be controlling the bulk temperature of the reaction, localized "hot spots" can form due to inadequate mixing and heat dissipation.[15] These hot spots can lead to side reactions and decomposition.
Solutions:
-
Improved Reactor Design: For larger scale reactions, a round-bottom flask is often inadequate. A jacketed reactor with an overhead stirrer provides much better temperature control and mixing.
-
Staged Addition: Instead of adding a reagent all at once, a slow, controlled addition can prevent the buildup of heat and localized high concentrations of reactants.[25]
-
Flow Chemistry: For highly exothermic or sensitive reactions, transitioning to a continuous flow setup can offer significant advantages. The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat transfer, eliminating hot spots and providing precise temperature control.[13][14][19][25][26][27]
Issue 4: Evidence of Autocatalytic Decomposition.
Q: My reaction seems to proceed slowly at first, but then accelerates dramatically, leading to a rapid temperature and pressure increase. Could this be autocatalysis?
A: Yes, this induction period followed by a rapid acceleration is a hallmark of an autocatalytic reaction.[28][29][30][31][32] In this scenario, a product of the reaction also acts as a catalyst for the reaction, creating a positive feedback loop. Autocatalytic decompositions are particularly hazardous because they can be difficult to predict and control.[29]
Diagnostic and Management Strategies:
-
Isothermal Calorimetry: Isothermal DSC measurements are a reliable tool for identifying autocatalytic decomposition.[29]
-
Impurity Analysis: Trace impurities can sometimes initiate autocatalysis. Ensure the purity of your starting materials and intermediates.[33][34][35][36][37]
-
Process Modifications:
-
Remove the catalytic product: If possible, selectively remove the product as it is formed.
-
Use a scavenger: Add a reagent that will react with and neutralize the catalytic product.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat and slow down the reaction rate.[25]
-
Section 3: Advanced Management Strategies & Protocols
For particularly challenging systems, more advanced techniques may be necessary.
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd) of a reaction intermediate.
Methodology:
-
Accurately weigh 1-5 mg of the intermediate into a hermetically sealed DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The Tonset is determined by the intersection of the baseline with the tangent of the exothermic peak.
-
The ΔHd is calculated by integrating the area under the exothermic peak.
| Parameter | Description | Typical Value for Hazardous Reaction |
| Tonset | Temperature at which decomposition begins | < 150 °C |
| ΔHd | Energy released during decomposition | > 100 J/g |
Protocol 2: Mitigating Thermal Runaway with Continuous Flow Chemistry
Objective: To perform a highly exothermic reaction safely and efficiently using a continuous flow setup.
Experimental Workflow:
Caption: Continuous flow setup for managing exothermic reactions.
Methodology:
-
Prepare solutions of the reactants in suitable solvents.
-
Load the solutions into separate syringe pumps.
-
Pump the reactant solutions at controlled flow rates into a T-mixer to ensure rapid and efficient mixing.
-
The combined stream then flows through a temperature-controlled reactor coil. The residence time in the reactor is determined by the flow rate and the reactor volume.
-
A back-pressure regulator can be used to superheat the reaction, allowing for higher reaction temperatures and faster reaction rates.[13][14]
-
The product stream is then collected for analysis and purification.
Decision-Making Workflow for Thermal Hazard Management
Caption: Decision workflow for assessing and mitigating thermal hazards.
Section 4: Conclusion
The synthesis of novel fungicides is a complex endeavor that often involves navigating the challenges of thermally unstable intermediates. A thorough understanding of the underlying chemical principles, coupled with a systematic approach to hazard assessment and management, is paramount for ensuring the safety of researchers and the successful development of new agrochemicals. By employing the troubleshooting strategies and advanced protocols outlined in this guide, you will be better equipped to anticipate, diagnose, and control thermal instability in your synthetic processes.
References
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- PubMed Central. (n.d.). A field guide to flow chemistry for synthetic organic chemists.
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- PubMed. (n.d.). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters.
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- Health and Safety Executive. (2014, August). Chemical reaction hazards and the risk of thermal runaway INDG254(rev1).
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- Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
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- ACS Publications. (n.d.). Thermal Analysis | Analytical Chemistry.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates.
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- VanDeMark Chemical. (n.d.). Agrochem Intermediates.
- ACS Publications. (2025, December 29). Continuous-Flow Synthesis of the Fungicide Tetraconazole: Unprecedented Selectivity in Aldol Condensation and Mechanistic Insights via In-Line 200 MHz 1H NMR | JACS Au.
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- Aidic. (n.d.). Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole.
- ResearchGate. (n.d.). Calorimetric evaluation of thermal stability and runaway hazard based on thermokinetic parameters of O,O–dimethyl phosphoramidothioate | Request PDF.
- YouTube. (2025, November 1). Can Impurities Change A Substance's Melting Point? - Chemistry For Everyone.
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- ResearchGate. (2025, September 22). Guidance for Thermal Stability of Common Oilfield Chemicals.
- 湘硕化工. (2023, February 16). Analysis of triazole fungicides and their intermediates - News.
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Technical Support Center: Overcoming Solubility Challenges for Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Welcome to the technical support guide for "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate" (CAS 143211-10-3). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work with this compound. We will delve into the molecular characteristics that govern its solubility and provide systematic, field-proven troubleshooting strategies.
Understanding the Molecule: A Predictive Approach
Molecular Structure Analysis:
-
Molecular Formula: C₁₇H₁₆O₄[2]
-
Molecular Weight: 284.31 g/mol [2]
-
Key Functional Groups:
-
α-Keto Ester: This group (-C(=O)C(=O)OCH₃) is polar and can participate in dipole-dipole interactions. The ester and ketone oxygens can act as hydrogen bond acceptors.
-
Ether Linkage: The o-tolyloxymethyl group contains a flexible ether linkage (-CH₂-O-) which also contributes to polarity and can accept hydrogen bonds.
-
Aromatic Rings: Two phenyl rings (one with a methyl substituent) constitute a significant portion of the molecule, introducing a large, non-polar, hydrophobic character.
-
Predicted Solubility Behavior: The presence of both polar functional groups and large non-polar aromatic regions suggests that this compound is unlikely to be soluble in highly polar solvents (like water) or purely non-polar aliphatic solvents (like hexane). Its ideal solvents are likely to be of intermediate polarity , capable of interacting with both the polar and non-polar regions of the molecule. The calculated XLogP3 value of 3.5 further indicates a preference for lipophilic or moderately polar environments.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a direct question-and-answer format.
Q1: My compound is not dissolving in my chosen solvent. What is the first step?
Answer: Do not immediately discard the experiment. The issue could be related to dissolution rate, not just thermodynamic insolubility.
Troubleshooting Flowchart:
Caption: Initial troubleshooting workflow for dissolution issues.
Causality: Many organic compounds, especially those with crystalline structures, have a high activation energy for dissolution.[1] Gentle heating provides the energy to overcome the crystal lattice energy, while mechanical agitation increases the interaction between the solvent and the solute surface, accelerating the rate of dissolution.[4]
Q2: Which solvents should I try for initial solubility screening?
Answer: A systematic screening across different solvent classes is the most efficient approach. Based on the molecule's predicted mixed polarity, we recommend the following starting panel.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvent | Rationale & Expected Outcome | ICH Class[5][6][7] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately polar, aprotic. Good starting point. Expected to be a strong candidate. | Class 3 |
| Esters | Ethyl Acetate (EtOAc) | Moderately polar, aprotic. Similar ester group may promote "like-dissolves-like" interaction. | Class 3 |
| Chlorinated | Dichloromethane (DCM) | Apolar aprotic. Effective for many organic compounds. High likelihood of success. | Class 2 |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderately polar, aprotic. Ether linkage may interact favorably. | Class 2 |
| Aromatics | Toluene | Non-polar. Interacts well with the phenyl rings via π-stacking. | Class 2 |
| Alcohols | Isopropanol (IPA), Ethanol | Polar, protic. May have some solubility but could be limited by the large hydrophobic regions. | Class 3 |
Authoritative Grounding: The selection of solvents should prioritize those with lower toxicity where possible, aligning with the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents in pharmaceuticals.[5][6][7][8] Class 3 solvents are preferred over Class 2.
Q3: The compound dissolves, but crashes out or "oils out" when I change conditions (e.g., cool down or add another component). Why?
Answer: This indicates you have created a supersaturated solution or that the solvent system's capacity has been altered.
-
Temperature Change: Solubility is often temperature-dependent.[9] If you dissolved the compound with heat, cooling it may reduce the solvent's capacity, causing the compound to precipitate. The solution is to either maintain the elevated temperature or find a solvent system that is effective at your target temperature.
-
Addition of an Anti-solvent: If you add a liquid in which your compound is insoluble (an "anti-solvent"), you lower the overall solvating power of the system, causing precipitation. This is common when adding an aqueous buffer to an organic solution of the compound. To mitigate this, consider using a co-solvent system (see Q4).
Q4: How can I increase the solubility of the compound beyond what a single solvent provides? The use of co-solvents.
Answer: Co-solvency is a powerful technique to enhance solubility by mixing two or more miscible solvents.[10][11][12][13] This allows you to fine-tune the polarity of the solvent system to better match the solute.
Co-Solvent Strategy: A common and effective strategy is to blend a "good" solvent (in which the compound is highly soluble, e.g., DCM or THF) with a "poor" but process-compatible solvent (e.g., ethanol or isopropanol).
Example Workflow:
-
Dissolve the compound in a minimal amount of a strong solvent (e.g., THF).
-
Slowly titrate in the second, weaker solvent (e.g., Ethanol) while stirring vigorously.
-
Observe for any signs of precipitation (cloudiness).
-
The optimal ratio is just before the point of precipitation, providing the highest concentration in a mixed-solvent system.
This technique is widely used in pharmaceutical formulations to dissolve poorly soluble drugs in a vehicle that is miscible with biological systems.[10][11]
Caption: Co-solvency principle for enhancing solubility.
Experimental Protocols
These protocols provide a systematic, self-validating framework for assessing and optimizing solubility.
Protocol 1: Rapid Qualitative Solubility Screening
Objective: To quickly identify promising solvents from the recommended panel.
Methodology:
-
Aliquot approximately 5-10 mg of the compound into separate, labeled 1-dram vials.
-
To the first vial, add the first candidate solvent dropwise (e.g., using a Pasteur pipette), swirling gently after each addition, up to a volume of 0.5 mL.
-
Observe and record the results using the qualitative scale in Table 2.
-
If the compound dissolves, record the approximate volume of solvent used.
-
If the compound does not dissolve in 0.5 mL, proceed to the next solvent. For promising but insoluble cases, you may proceed to step 6.
-
Gently warm the vial in a 40°C water bath for 2 minutes and observe any change.
-
Sonicate the vial for 2 minutes and observe any change.
-
Repeat for all candidate solvents.
Table 2: Qualitative Solubility Scoring
| Score | Observation | Interpretation |
| Highly Soluble | Dissolves completely in <0.2 mL. | Excellent candidate. |
| Soluble | Dissolves completely in 0.2 - 0.5 mL. | Good candidate. |
| Sparingly Soluble | Partial dissolution, or full dissolution only upon heating/sonication. | Potential co-solvent component. |
| Insoluble | No visible dissolution. | Poor candidate. |
This method is adapted from standard laboratory procedures for solubility determination.[14][15]
Protocol 2: Isothermal Quantitative Solubility Determination
Objective: To determine the precise solubility limit (e.g., in mg/mL) in a lead solvent at a specific temperature.
Methodology:
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent (e.g., 50 mg in 1 mL) in a sealed vial.
-
Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours is recommended to ensure saturation).[16]
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.
-
Transfer the filtered aliquot to a pre-weighed vial and record the exact volume.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried residue. The difference between this final weight and the initial vial weight is the mass of the dissolved compound.
-
Calculate the solubility: Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL) .
This shake-flask method is a gold standard for equilibrium solubility measurement.[16]
Advanced Concepts: Hansen Solubility Parameters (HSP)
For highly complex solubility challenges, Hansen Solubility Parameters (HSP) offer a more sophisticated, quantitative approach to solvent selection.[17][18] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen bonding forces
The core principle is that substances with similar HSP values are likely to be miscible.[17][19] While determining the precise HSP for a new molecule requires experimental work, estimation methods can provide a useful starting point for selecting solvents with a higher probability of success.[20] This approach is particularly powerful for designing optimal co-solvent blends.
References
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European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
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International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
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Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
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Slideshare. (n.d.). Co-solvency. Retrieved from [Link]
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bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
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Macalester College. (n.d.). Experiment 4 Solubility of a Salt. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 4: Determination of a Solubility Constant. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
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Hansen Solubility Parameters. (n.d.). HSP Science. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]
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PMC - NIH. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
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PubChem - NIH. (n.d.). Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl (2-methylphenyl)(oxo)acetate. Retrieved from [Link]
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ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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RSC Publishing. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
-
ResearchGate. (2023). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]
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Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Intermediates in Strobilurin Synthesis: An In-Depth Analysis of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate and Its Alternatives
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of strobilurin fungicides, a critical class of agrochemicals, relies on the efficient construction of their complex molecular architecture. A pivotal step in many of these syntheses is the formation of a key phenylacetate intermediate. This guide provides a detailed comparison of "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate" and its precursor intermediates with alternative synthetic routes for producing strobilurins, such as kresoxim-methyl. By examining the experimental data and underlying chemical principles from various patented industrial processes, this document aims to equip researchers with the knowledge to make informed decisions in the design and optimization of strobilurin synthesis.
Introduction to Strobilurin Synthesis and the Role of Key Intermediates
Strobilurins are a major class of fungicides used in agriculture to protect crops from a wide range of fungal diseases.[1][2][3][4] Their mechanism of action involves the inhibition of mitochondrial respiration in fungi, making them highly effective.[2] The commercial success of strobilurins like kresoxim-methyl has driven extensive research into optimizing their synthesis to improve yield, purity, and cost-effectiveness.
A common feature in the synthesis of many strobilurins is the presence of a substituted phenylacetate moiety. "this compound" represents a crucial intermediate in one of the established synthetic pathways to kresoxim-methyl. The efficiency of the entire synthesis is heavily dependent on the successful and high-yielding preparation of this or similar central intermediates. This guide will dissect and compare different industrial approaches to this class of molecules.
Comparative Analysis of Synthetic Routes and Key Intermediates
We will now explore three distinct synthetic strategies for the preparation of kresoxim-methyl, each involving different key intermediates and reaction pathways. The comparison will focus on the starting materials, reaction steps, reported yields, and overall efficiency.
Route 1: The Grignard Route to this compound
This synthetic approach, detailed in patent CN112409206A, utilizes a Grignard reaction to construct the carbon skeleton of the target intermediate.[5][6]
Experimental Protocol:
-
Etherification: 2-Halogenated methyl halogenated benzene is reacted with o-cresol in the presence of a base to form 2-(2-methylphenoxymethyl)halogenated benzene.
-
Grignard Reagent Formation: The resulting halogenated benzene is treated with magnesium metal in an ethereal solvent to generate the corresponding Grignard reagent.[7]
-
Acylation: The Grignard reagent is then added dropwise to a solution of dimethyl oxalate to yield methyl 2-(2-methylphenoxymethyl)phenyloxalate.
-
Oximation: The phenyloxalate intermediate is subsequently reacted with a methoxyamine salt to produce kresoxim-methyl.
Performance Data:
| Step | Intermediate | Reported Yield/Purity | Reference |
| Etherification & Grignard | 2-(2-methylphenoxymethyl)bromobenzene | 93.4% yield, 99.8% purity | [6] |
| Acylation | Methyl 2-(2-methylphenoxymethyl)phenyloxalate | - | [5] |
| Oximation | Kresoxim-methyl | 96.1% yield, 99.3% purity | [5] |
Causality and Expertise:
This route is advantageous as it builds the core structure efficiently through the powerful C-C bond formation afforded by the Grignard reaction. The use of readily available starting materials like o-cresol and halogenated benzenes makes it an economically viable option.[6] However, the preparation and handling of Grignard reagents require strictly anhydrous conditions, which can be challenging on an industrial scale.[7] The high reported yield for the final oximation step suggests that once the key intermediate, methyl 2-(2-methylphenoxymethyl)phenyloxalate, is formed, its conversion to the final product is highly efficient.[5]
Logical Flow Diagram:
Figure 1: Synthetic pathway via the Grignard route.
Route 2: The Benzoyl Cyanide Route
This alternative pathway, described in patent CN109651190A, starts from a different key intermediate, 2-(2-methylphenoxymethyl)benzoyl cyanide.[8]
Experimental Protocol:
-
Intermediate Synthesis: The synthesis of 2-(2-methylphenoxymethyl)benzoyl cyanide is typically achieved from phthalide and o-cresol, followed by chlorination and cyanation, as outlined in other patents (e.g., CN105884651A).[9]
-
Oximation/Hydrolysis: 2-(2-Methylphenoxymethyl)benzoyl cyanide is reacted with methoxamine hydrochloride in methanol.
-
Esterification and Rearrangement: Hydrogen chloride gas is then introduced into the reaction mixture to facilitate the conversion to kresoxim-methyl.
Performance Data:
| Step | Intermediate | Reported Yield/Purity | Reference |
| Oximation/Hydrolysis/Esterification | Kresoxim-methyl | 92.5% total recovery, 99.1% content | [8] |
Causality and Expertise:
This route offers a more direct conversion from the benzoyl cyanide intermediate to the final product in what can be considered a one-pot process. This can lead to reduced processing time and solvent usage. The high reported recovery and purity suggest that this is a very clean and efficient conversion.[8] However, the synthesis of the starting benzoyl cyanide intermediate itself involves multiple steps, and the use of highly toxic reagents like cyanides necessitates stringent safety protocols. The introduction of hydrogen chloride gas also requires specialized corrosion-resistant equipment.
Logical Flow Diagram:
Figure 2: Synthetic pathway via the benzoyl cyanide route.
Route 3: The Phthalide and o-Cresol Route to an Earlier Intermediate
Patent CN105884651A focuses on the efficient synthesis of a precursor to the intermediates used in the previously described routes, namely 2-(2-methylphenoxy)-methylene benzoyl cyanide.[9][10]
Experimental Protocol:
-
Condensation: Phthalide is reacted with o-cresol in the presence of a base like sodium methylate to form 2-(2-methylphenoxymethyl)benzoic acid.
-
Chlorination: The benzoic acid derivative is then treated with a chlorinating agent (e.g., thionyl chloride) to yield the corresponding benzoyl chloride.
-
Cyanation: The benzoyl chloride is subsequently reacted with a cyanide source to produce 2-(2-methylphenoxy)-methylene benzoyl cyanide.
Performance Data:
| Step | Intermediate | Reported Purity | Reference |
| Chlorination | 2-(2-methylphenoxy)-methylenebenzoyl chloride | 99.1% content | [9] |
| Cyanation | 2-(2-methylphenoxy)-methylene benzoyl cyanide | 98.8% content | [9] |
Causality and Expertise:
This route provides a robust method for the large-scale production of the benzoyl cyanide intermediate. The use of inexpensive and readily available starting materials like phthalide and o-cresol is a significant advantage.[9][11] The patent emphasizes the optimization of reaction conditions, such as temperature and addition rates, to achieve high purity of the intermediates. This high purity is crucial for the success of subsequent reaction steps, as impurities can often lead to side reactions and lower yields of the final active ingredient.[12]
Logical Flow Diagram:
Figure 3: Synthesis of a key intermediate from phthalide and o-cresol.
Conclusion and Future Perspectives
The choice of an optimal synthetic route for strobilurin fungicides like kresoxim-methyl depends on a multitude of factors, including the cost and availability of raw materials, the number of synthetic steps, the overall yield and purity of the final product, and the safety and environmental impact of the process.
-
The Grignard route offers an elegant and high-yielding pathway to "this compound" and its subsequent conversion to kresoxim-methyl. Its main challenge lies in the stringent reaction conditions required for the Grignard step.[5][6][7]
-
The benzoyl cyanide route provides a more direct final conversion but relies on a multi-step synthesis for its key intermediate and involves the use of highly toxic reagents.[8][9]
-
The phthalide and o-cresol route presents an efficient method for producing a key precursor in high purity, which is essential for the overall success of the synthesis.[9][10]
Ultimately, the "best" intermediate is not a one-size-fits-all answer but rather a decision based on a company's specific manufacturing capabilities, cost considerations, and commitment to safety and environmental standards. Future research in this area will likely focus on developing even more efficient, safer, and greener synthetic methodologies, potentially through the use of novel catalytic systems or flow chemistry approaches.
References
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Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. [Link]
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- CN112409206A - Preparation method of kresoxim-methyl - Google Patents. (n.d.).
- Preparation method of kresoxim-methyl - Eureka | Patsnap. (n.d.).
- Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest management science, 58(7), 649-662.
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Review The strobilurin fungicides - David Moore's World of Fungi. (n.d.). Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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The Importance of Purity in Agrochemical Intermediates: Focus on Pyraclostrobin Synthesis. (n.d.). Retrieved from [Link]
-
A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. (n.d.). Retrieved from [Link]
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Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem. (n.d.). Retrieved from [Link]
-
Effect of Strobilurin Fungicide on Soybean Growth and Yield. (n.d.). Retrieved from [Link]
-
The strobilurin fungicides - PubMed. (n.d.). Retrieved from [Link]
-
PHAR 2034: Synthesis of Complex Drugs | PDF - Scribd. (n.d.). Retrieved from [Link]
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o-cresol m-cresol p-cresol: Topics by Science.gov. (n.d.). Retrieved from [Link]
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The Cutting Edge of Fungicide Development: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate Analogues
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective agricultural fungicides, the strobilurin class of compounds has emerged as a cornerstone of modern crop protection. Their unique mode of action, targeting the quinol outer binding site (Qo site) of the cytochrome bc1 complex to inhibit mitochondrial respiration, offers a powerful tool against a broad spectrum of fungal pathogens.[1] The lead compound of our investigation, Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate , represents a synthetic analogue of this vital class. Understanding the intricate relationship between its chemical architecture and biological efficacy is paramount for the rational design of next-generation fungicides with enhanced potency, selectivity, and resistance profiles.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues of this lead compound, drawing upon extensive research in the field of strobilurin chemistry. We will dissect the molecule into its three key constituent parts—the terminal phenoxy ring, the central phenyl bridge, and the α-keto ester pharmacophore—to elucidate the impact of structural modifications on antifungal activity. This exploration is grounded in experimental data and provides a framework for the strategic design of more potent fungicidal agents.
The Strobilurin Blueprint: Deconstructing the Core Scaffold
The fungicidal activity of strobilurins and their analogues is intrinsically linked to the spatial arrangement and electronic properties of three key molecular regions.[2] The general structure can be conceptualized as follows:
Figure 1: Key structural regions for SAR analysis of the lead compound.
Our analysis will systematically explore the impact of modifications within each of these regions on the overall fungicidal potency of the analogues.
I. The Terminal Phenoxy Ring: Fine-Tuning Potency and Spectrum
The o-tolyloxy group in our lead compound corresponds to the side chain in classical strobilurins. This region plays a crucial role in anchoring the molecule to the active site and can significantly influence the spectrum of activity. Research on various strobilurin analogues has demonstrated that substitutions on this terminal phenyl ring can have a profound impact on fungicidal efficacy.
Key Modifications and Their Effects:
-
Substitution Position: The position of substituents on the phenoxy ring is critical. Generally, ortho-substitution is favored, as seen in the lead compound with the methyl group at the ortho-position. This is exemplified in studies of other strobilurin analogues where ortho-substituted derivatives consistently exhibit higher activity.
-
Nature of Substituents:
-
Electron-donating groups: The methyl group in the lead compound is an electron-donating group. Such groups can enhance activity, but their size and position are crucial.
-
Electron-withdrawing groups: Introduction of electron-withdrawing groups like halogens (Cl, Br, F) or trifluoromethyl (CF3) can significantly enhance fungicidal activity. For instance, in a series of chalcone-based strobilurin analogues, compounds with a 2-chlorophenyl or 3-bromophenyl group in the side chain displayed higher fungicidal activities than the commercial standard, Kresoxim-methyl.[3][4]
-
Heterocyclic Rings: Replacing the phenoxy ring with various heterocyclic rings has been a successful strategy for discovering novel fungicides with broad-spectrum activity.[5] For example, analogues containing benzofuran or pyrazole rings have shown excellent fungicidal properties.[2][5]
-
Table 1: Comparison of Antifungal Activity of Strobilurin Analogues with Modifications on the Terminal Ring
| Analogue Structure (Side Chain) | Target Fungi | EC50 (µg/mL) | Reference |
| 2-(2-((3-((E)-3-(2-chlorophenyl)acryloyl)phenoxy)methyl)phenyl)-3-methoxyacrylate | Pseudoperonospora cubensis | 118.52 | [3] |
| 2-(2-((3-((E)-3-(3-bromophenyl)acryloyl)phenoxy)methyl)phenyl)-3-methoxyacrylate | Pseudoperonospora cubensis | 113.64 | [3] |
| Kresoxim-methyl (Commercial Standard) | Pseudoperonospora cubensis | 154.92 | [3] |
| (E,E)-methyl 3-methoxy-2-{2-[({[5-fluoro-1-(benzofuran-2-yl)ethylidene]amino}oxy)methyl]phenyl}propenoate | Erysiphe graminis | Good Activity | [5] |
| (E,E)-methyl 3-methoxy-2-{2-[({[5-chloro-1-(benzofuran-2-yl)ethylidene]amino}oxy)methyl]phenyl}propenoate | Erysiphe graminis | Good Activity | [5] |
II. The Central Phenyl Bridge: Maintaining the Correct Conformation
The central phenyl ring acts as a scaffold, holding the terminal phenoxy group and the pharmacophore in the correct spatial orientation for optimal binding to the target enzyme. The substitution pattern on this ring is critical for maintaining the necessary conformation. In our lead compound, the o-tolyloxymethyl and the methyl 2-oxo-2-ylacetate groups are in an ortho arrangement.
Key Considerations:
-
Ortho-Substitution: The 1,2-disubstitution pattern on the central phenyl ring is a hallmark of many active strobilurins. This arrangement is believed to induce a specific twisted conformation that is essential for high affinity to the Qo site.
-
Substituents on the Bridge: While modifications on the central phenyl ring are less common in SAR studies, it is generally understood that bulky substituents that disrupt the preferred conformation are detrimental to activity.
Figure 2: Importance of the ortho-substitution for the correct molecular conformation.
III. The Pharmacophore: The Engine of Fungicidal Activity
The methyl α-keto ester moiety in the lead compound is a variation of the classical β-methoxyacrylate or β-methoxyiminoacetate pharmacophore found in most commercial strobilurins. This group is directly involved in binding to the Qo site of cytochrome bc1 and is essential for inhibitory activity.
Key Modifications and Their Effects:
-
Ester vs. Amide: Replacing the methyl ester with a carboxamide has been explored. In some cases, this modification can lead to an improvement in activity. For example, a 3,4-dichloroisothiazole-based strobilurin analogue where the carboxylic ester was replaced by a carboxamide showed enhanced fungicidal activity.[6]
-
Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis by microbial esterases in the environment, leading to the inactivation of the fungicide.[7][8] The corresponding carboxylic acid metabolite is generally non-fungicidal.[1] This highlights the importance of the ester group for activity and suggests that modifications to this group could influence the environmental persistence and bioavailability of the fungicide.
-
Isosteric Replacements: The α-keto ester in the lead compound is an isostere of the more common β-methoxyacrylate. The (E)-configuration of the double bond in the β-methoxyacrylate pharmacophore is essential for activity; the (Z)-isomer is inactive.[9]
Table 2: Comparison of Antifungal Activity of Strobilurin Analogues with Modifications in the Pharmacophore
| Analogue Structure (Pharmacophore) | Target Fungi | Activity | Reference |
| 3,4-dichloroisothiazole-based strobilurin (Carboxamide) | Broad Spectrum | Improved vs. Ester | [6] |
| 3,4-dichloroisothiazole-based strobilurin (Methyl Ester) | Broad Spectrum | Active | [6] |
| Strobilurin Carboxylic Acid Metabolite | General | Inactive | [1] |
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of strobilurin analogues.
A. General Synthesis of Strobilurin Analogues
The synthesis of strobilurin analogues typically involves a multi-step process. The following is a generalized protocol based on common synthetic routes described in the literature.[6][10]
Figure 3: General workflow for the synthesis of strobilurin analogues.
Step-by-Step Protocol:
-
Synthesis of the Bromomethylphenylacetate Intermediate:
-
Start with a commercially available substituted o-tolylacetic acid or synthesize it via standard methods.
-
Esterify the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H2SO4).
-
Perform a radical bromination of the methyl group on the phenyl ring using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride.
-
-
Williamson Ether Synthesis:
-
React the bromomethylphenylacetate intermediate with the desired substituted phenol in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or acetone).
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
-
B. In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for evaluating the efficacy of fungicides against various plant pathogenic fungi.[11][12]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Fungal cultures of interest (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (commercial fungicide, e.g., Azoxystrobin)
-
Negative control (solvent only)
Step-by-Step Protocol:
-
Preparation of Fungal Plates:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Cool the medium to approximately 50-60 °C.
-
Add the test compound, positive control, or negative control to the molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture.
-
Place one mycelial plug in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis.
-
C. In Vivo Antifungal Activity Assay (Detached Leaf Assay)
This method provides a more realistic assessment of a fungicide's protective and curative activity on plant tissue.[13][14]
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., cucumber for downy mildew)
-
Fungal spore suspension of the pathogen
-
Test compounds formulated as a sprayable solution
-
Humid chambers (e.g., petri dishes with moist filter paper)
Step-by-Step Protocol:
-
Leaf Preparation:
-
Detach healthy leaves from the plant and wash them gently with sterile distilled water.
-
Place the leaves abaxial side up in humid chambers.
-
-
Treatment Application:
-
Protective Assay: Spray the leaves with the test compound solution until runoff and allow them to air dry. Then, inoculate the leaves with the fungal spore suspension.
-
Curative Assay: Inoculate the leaves with the fungal spore suspension first. After a specific incubation period (e.g., 24 hours), spray the leaves with the test compound solution.
-
-
Inoculation:
-
Spray a spore suspension of the pathogen (e.g., 1 x 10^5 spores/mL) evenly onto the leaf surface.
-
-
Incubation:
-
Incubate the humid chambers under controlled conditions (e.g., 20-25 °C with a photoperiod) to allow for disease development.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity by visually estimating the percentage of the leaf area covered by lesions or by counting the number of lesions.
-
Calculate the control efficacy of the test compound relative to the untreated control.
-
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogues, viewed through the lens of strobilurin chemistry, provides a clear roadmap for the design of novel fungicides. The key takeaways are:
-
Terminal Phenoxy Ring: This region offers significant opportunities for optimization. Introducing electron-withdrawing groups or replacing the phenyl ring with suitable heterocycles can enhance potency and broaden the activity spectrum.
-
Central Phenyl Bridge: The ortho-substitution pattern is crucial for maintaining the bioactive conformation and should be conserved.
-
Pharmacophore: The α-keto ester is a viable alternative to the traditional β-methoxyacrylate. Modifications such as conversion to amides can further improve activity.
Future research should focus on a multi-pronged approach:
-
Combinatorial Chemistry: Synthesizing libraries of analogues with diverse substitutions on the terminal phenoxy ring to identify novel pharmacophores.
-
Computational Modeling: Employing molecular docking and QSAR studies to predict the activity of new designs and to better understand the interactions at the Qo binding site.[2]
-
Resistance Management: Designing analogues that are less susceptible to known resistance mechanisms, such as the G143A mutation in the cytochrome b gene.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of the next generation of strobilurin-based fungicides, contributing to global food security and sustainable agriculture.
References
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Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. (2007). National Center for Biotechnology Information. Retrieved from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. (n.d.). Retrieved from [Link]
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Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Bacterial degradation of strobilurin fungicides: A role for a promiscuous methyl esterase activity of the subtilisin proteases? (2011). ResearchGate. Retrieved from [Link]
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A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation. (2025). Indian Journal of Chemistry. Retrieved from [Link]
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Synthesis and Fungicidal Evaluation of Novel Chalcone-Based Strobilurin Analogues. (2007). ResearchGate. Retrieved from [Link]
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Strobilurins: Evolution of a New Class of Active Substances. (1999). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis and Structure-Activity Relationship of Novel Oxime Ether Strobilurin Derivatives Containing Substituted Benzofurans. (2014). National Center for Biotechnology Information. Retrieved from [Link]
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In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community. Retrieved from [Link]
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Bacterial degradation of strobilurin fungicides: a role for a promiscuous methyl esterase activity of the subtilisin proteases? (n.d.). Open Research Repository. Retrieved from [Link]
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An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020). Frontiers in Microbiology. Retrieved from [Link]
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Strobilurins: Evolution of a New Class of Active Substances. (n.d.). David Moore's World of Fungi. Retrieved from [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and antifungal activities of novel strobilurin derivatives containing quinolin-2(1H)-one moiety. (2020). ResearchGate. Retrieved from [Link]
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In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (2023). International Journal of Advanced Biochemistry Research. Retrieved from [Link]
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Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. (2022). MDPI. Retrieved from [Link]
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In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. (2021). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. (2012). ResearchGate. Retrieved from [Link]
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(PDF) Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines. (2009). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Fungicidal Mechanism of Strobilurin Derivatives
Introduction: The Precision of QoI Fungicides
Strobilurin derivatives, also known as Quinone outside Inhibitors (QoIs), represent a cornerstone of modern fungal disease management in agriculture.[1] Their efficacy stems from a highly specific mode of action: the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[2][3] This targeted disruption of the electron transport chain halts ATP synthesis, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development.[2][3]
However, the very specificity of this mechanism makes it susceptible to resistance, primarily through single-point mutations in the mitochondrial cytochrome b gene (cytb).[4] For researchers, drug development professionals, and agricultural scientists, rigorously validating that a novel strobilurin derivative operates via this intended mechanism is paramount. It is the foundation for predicting efficacy, understanding resistance potential, and developing sustainable disease control strategies.
This guide provides an in-depth technical framework for validating the fungicidal mechanism of strobilurin derivatives. It moves beyond simple screening to offer a self-validating system of experiments designed to provide unequivocal evidence of QoI activity. We will compare the performance of key strobilurins, provide detailed experimental protocols, and explain the causal logic behind each methodological choice.
The Core Hypothesis: A Three-Tiered Validation Workflow
Validating the strobilurin mechanism of action is a process of systematically proving a core hypothesis: "The compound inhibits fungal growth by specifically binding to the Qo site of the cytochrome bc1 complex, thereby blocking mitochondrial respiration." Our validation workflow is designed to test this hypothesis at three distinct biological levels: the whole organism, the primary cellular process, and the specific molecular target.
This tiered approach ensures that the observed antifungal activity (in vitro) is directly and causally linked to the inhibition of the specific enzyme complex (in vitro).
Caption: A logical workflow for validating the strobilurin mechanism of action.
Comparative Performance of Strobilurin Derivatives
While all strobilurins share a common mechanism, their efficacy can vary significantly based on the specific fungal pathogen and the physicochemical properties of the molecule.[2][5] The following tables summarize publicly available data comparing common strobilurin derivatives.
Table 1: In Vitro Efficacy (EC50 values)
The half-maximal effective concentration (EC50) is a critical metric for comparing the intrinsic activity of fungicides against fungal growth in a controlled laboratory setting.
| Pathogen | Fungicide | Mean EC50 (µg/mL) | Reference |
| Cercospora sojina | Azoxystrobin | 3.1644 | [2] |
| Trifloxystrobin | 0.8573 | [2] | |
| Sclerotinia sclerotiorum | Azoxystrobin | 2.73 (Range: 0.15–15.56) | [6] |
| Picoxystrobin | 3.12 (Range: 0.11–22.43) | [6] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro.[2]
Table 2: Field Efficacy - A Broader Perspective
Field trials provide a more holistic view of performance, integrating factors like bioavailability, stability, and plant tissue mobility.
| Disease | Crop | Fungicide | Mean Disease Control (%) / Efficacy Rating | Reference |
| Asian Soybean Rust | Soybean | Picoxystrobin | 54.1% | [2] |
| Azoxystrobin | 15.8% | [2] | ||
| Trifloxystrobin | 69.7% | [2] | ||
| Cercospora Leaf Spot | Sugar Beet | Trifloxystrobin | Most Efficient | [5][7][8] |
| Pyraclostrobin | Second Most Efficient | [5][7][8] | ||
| Azoxystrobin | Modest to Poor Efficacy | [5][7][8] | ||
| Kresoxim-methyl | Poor Efficacy | [5][7][8] |
Field efficacy is influenced by multiple factors including application timing, disease pressure, and environmental conditions.
Experimental Validation Protocols
The following section details the step-by-step methodologies required to execute the three-tiered validation workflow.
Tier 1: Whole-Cell Antifungal Activity Assay
Causality Check: Does the compound inhibit the growth of the target fungus? This foundational assay establishes the biological activity that subsequent experiments will seek to explain.
Protocol: Mycelial Growth Inhibition Assay
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). While molten, amend it with serial dilutions of the test strobilurin derivative (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates, including a solvent-only control, and does not exceed a level that affects fungal growth (typically <1%).
-
Inoculation: Place a 5-mm mycelial plug, taken from the actively growing edge of a young fungal culture, in the center of each amended and control PDA plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the target fungus (e.g., 25°C).
-
Data Collection: Measure the colony diameter in two perpendicular directions daily until the mycelium on the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC50 value.
Tier 2: Cellular Oxygen Consumption Rate (OCR) Assay
Causality Check: Is the observed growth inhibition a direct result of impaired respiration? This assay directly measures the primary physiological process targeted by strobilurins.
The Self-Validating System: Dissecting Respiration
A critical aspect of this validation is to differentiate between the inhibition of the main cytochrome pathway and the potential engagement of an Alternative Oxidase (AOX) pathway . The AOX pathway allows electrons to bypass Complex III, making the fungus appear resistant to QoI fungicides in vitro.[1] To create a self-validating experiment, we use specific inhibitors to dissect the respiratory chain.
-
Strobilurin Derivative: The compound being tested (inhibits Complex III).
-
Antimycin A: A known and potent Complex III inhibitor, used as a positive control.
-
Salicylhydroxamic Acid (SHAM): A specific inhibitor of the AOX pathway. Its inclusion is crucial to block the bypass route, ensuring that any measured respiration is proceeding through the main cytochrome pathway.[9][10][11]
-
Potassium Cyanide (KCN): An inhibitor of Complex IV (Cytochrome c oxidase), used to measure non-mitochondrial oxygen consumption.
Caption: Key inhibitor targets within the fungal respiratory chain.
Protocol: High-Resolution Respirometry
This protocol is adapted for use with systems like the Oroboros Oxygraph or a Clark-type oxygen electrode. For higher throughput, principles can be adapted for plate-based systems like the Agilent Seahorse XF Analyzer.
-
Fungal Preparation: Grow the fungus in liquid culture (e.g., Potato Dextrose Broth) to the mid-logarithmic phase. Harvest mycelia by filtration, wash with a sterile buffer (e.g., PBS), and resuspend a known wet weight of mycelia in a respiration buffer (e.g., a MES-based buffer with appropriate salts and a carbon source like glucose).
-
Chamber Setup: Calibrate the oxygen electrode and add the respiration buffer to the measurement chamber, equilibrated to 25°C.
-
Basal Respiration: Add the fungal suspension to the chamber and allow the oxygen consumption rate to stabilize. This is the basal respiration rate.
-
AOX Inhibition: Add SHAM (e.g., to a final concentration of 1 mM) to the chamber. The resulting respiration rate represents the activity of the cytochrome pathway. A significant drop in respiration upon SHAM addition indicates a constitutively active AOX pathway.
-
Complex III Inhibition: Titrate the test strobilurin derivative into the chamber in a step-wise manner (e.g., 0.1, 1, 10, 100 nM final concentrations). Record the steady-state oxygen consumption rate after each addition. A dose-dependent decrease in OCR confirms inhibition of the cytochrome pathway.
-
Positive Control: In a separate run, use Antimycin A (e.g., 2.5 µM) instead of the test compound to achieve maximal inhibition of Complex III.
-
Non-Mitochondrial Respiration: At the end of the experiment, add KCN (e.g., 1 mM) to inhibit Complex IV and determine the residual, non-mitochondrial oxygen consumption.
-
Analysis: Correct all respiration rates for non-mitochondrial oxygen consumption. Calculate the percentage inhibition of cytochrome pathway respiration at each concentration of the strobilurin derivative. Determine the IC50 (half-maximal inhibitory concentration) value. Compare the IC50 and maximal inhibition level to that of Antimycin A. A potent strobilurin should have an IC50 in the low nanomolar range and achieve near-complete inhibition of SHAM-insensitive respiration.
Tier 3: In Vitro Cytochrome bc1 Complex Activity Assay
Causality Check: Does the compound directly inhibit the enzymatic activity of the isolated molecular target, Complex III? This is the definitive biochemical proof of the mechanism.
Protocol: Spectrophotometric Assay of Isolated Mitochondria
-
Mitochondrial Isolation:
-
Grow fungal mycelia in a suitable liquid medium and harvest in the logarithmic growth phase.
-
Generate protoplasts using cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).
-
Gently lyse the protoplasts in an isotonic mitochondrial isolation buffer (containing sucrose, buffer like MOPS or HEPES, and a chelator like EGTA) using a Dounce homogenizer.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. This involves a low-speed spin to pellet cell debris, followed by a high-speed spin to pellet the mitochondria.
-
(Optional) For higher purity, mitochondria can be further purified on a density gradient (e.g., Percoll or sucrose).
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Enzymatic Assay: This assay measures the reduction of cytochrome c, which is the natural electron acceptor for the bc1 complex. The increase in absorbance at 550 nm due to the reduction of cytochrome c is monitored over time.[12]
-
Reaction Mixture: In a cuvette, prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing oxidized cytochrome c (e.g., 50 µM) and a Complex I inhibitor like rotenone (to prevent electron backflow).
-
Inhibitor Pre-incubation: Add the test strobilurin derivative (or solvent control) to the reaction mixture and briefly pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding a small amount of isolated mitochondria (e.g., 5-10 µg of protein) and a reduced ubiquinone analog as a substrate, such as decylubiquinol (DBH2).[12]
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm over several minutes. The rate of absorbance change (ΔA550/min) is proportional to the enzyme activity.
-
Analysis: Calculate the specific activity of the enzyme (nmol cytochrome c reduced/min/mg protein). Determine the percentage inhibition for each concentration of the test compound and calculate the IC50 value. The results should show a clear dose-dependent inhibition of cytochrome c reduction.
-
Confirmation: Resistance Profiling
The final, and perhaps most elegant, piece of evidence comes from demonstrating that a known resistance-conferring mutation in the target protein reduces the compound's efficacy. The most common mechanism of resistance to QoI fungicides is a single nucleotide polymorphism in the cytb gene, leading to an amino acid substitution from glycine to alanine at position 143 (G143A).[13]
Protocol: PCR-RFLP for G143A Mutation Detection
This protocol provides a rapid method to screen fungal isolates for the G143A mutation.[14]
-
DNA Extraction: Extract genomic DNA from wild-type (sensitive) and potentially resistant fungal isolates.
-
PCR Amplification: Amplify a fragment of the cytb gene that includes codon 143 using specific primers.
-
Restriction Digest: The G143A mutation (GGT to GCT) can create or abolish a restriction site for a specific enzyme. For example, the mutation often creates a recognition site for the enzyme Fnu4HI (GCNGC). Digest the PCR product with the appropriate restriction enzyme.
-
Gel Electrophoresis: Analyze the digested PCR products on an agarose gel.
-
Sensitive Isolate (GGT): The enzyme will not cut. A single, larger band corresponding to the full-length PCR product will be visible.
-
Resistant Isolate (GCT): The enzyme will cut. Two smaller bands will be visible.
-
-
Validation: Correlate the genotype (presence or absence of the G143A mutation) with the phenotype (EC50 value from the whole-cell assay). A valid strobilurin derivative will show a significant increase in its EC50 value against isolates carrying the G143A mutation.
Troubleshooting and Interpretation
A logical approach to troubleshooting is essential when experimental results deviate from expectations.
Caption: A decision tree for troubleshooting unexpected experimental results.
Conclusion
Validating the mechanism of action for a strobilurin derivative is a multi-faceted process that builds a case from the whole organism down to the molecular target. By following a structured, logical workflow that incorporates self-validating controls—such as the use of SHAM to account for alternative respiration and the use of known resistant mutants—researchers can generate a robust and defensible data package. This rigorous approach not only confirms the intended mode of action but also provides critical insights into the compound's spectrum of activity and potential for resistance, thereby accelerating its development from a promising molecule to an effective and durable fungicidal solution.
References
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Karaoglanidis, G. S., Ioannidis, P. M., & Thanassoulopoulos, C. C. (2006). Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet. Plant Disease, 90(6), 820-825. [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
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Karaoglanidis, G. S., Ioannidis, P. M., & Thanassoulopoulos, C. C. (2006). Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet. Plant Disease, 90(6), 820-825. [Link]
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ResearchGate. (2006). (PDF) Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet. [Link]
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AGRIVI. (2025). Azoxystrobin Vs Pyraclostrobin: Which Strobilurin Fungicide Offers Better Disease Control?. [Link]
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ResearchGate. (n.d.). EC 50 of compounds 6d-6g and 8d. [Link]
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Isa, A. I., & Kim, Y. K. (2022). Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin. The Plant Pathology Journal, 38(1), 35–45. [Link]
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Tóth, B., Béreš, I., & Varga, I. (2020). Sensitivity of Sclerotinia sclerotiorum to strobilurin fungicides in Slovakia. Plant Protection Science, 56(1), 13-17. [Link]
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Wróbel, M., et al. (2013). Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains. Biochemistry, 52(42), 7432–7439. [Link]
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Li, H., et al. (2022). The Toxicity of Salicylhydroxamic Acid and Its Effect on the Sensitivity of Ustilaginoidea virens to Azoxystrobin and Pyraclostrobin. Journal of Fungi, 8(11), 1215. [Link]
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Duan, Y., et al. (2019). Effects of SHAM on the Sensitivity of Sclerotinia sclerotiorum and Botrytis cinerea to QoI Fungicides. Plant Disease, 103(2), 279-286. [Link]
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Robbins, N., et al. (2025). A cationic amphiphilic drug synergizes with strobilurin fungicides to control fungal-borne plant diseases. Cell Chemical Biology, 32(6), 872-884.e7. [Link]
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Liu, X., et al. (2021). Detection of a Point Mutation (G143A) in Cyt b of Corynespora cassiicola That Confers Pyraclostrobin Resistance. Journal of Fungi, 7(6), 481. [Link]
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ResearchGate. (n.d.). Effects of SHAM on the Sensitivity of Sclerotinia sclerotiorum and Botrytis cinerea to QoI Fungicides. [Link]
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Kim, Y. K., et al. (2022). Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin. The Plant Pathology Journal, 38(1), 35-45. [Link]
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ResearchGate. (n.d.). Activity of Azoxystrobin and SHAM to Four Phytopathogens. [Link]
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Graphviz. (2024). DOT Language. [Link]
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ResearchGate. (n.d.). Distribution of the G143A mutation in the cytochrome b gene detected by PCR-based methods. [Link]
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Pscheidt, J. W. (2002). Fungicide Theory of Use and Mode of Action. Oregon State University. [Link]
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National Cotton Council. (2020). G143A Mutation in the Cytochrome B Gene Detected from Corynespora cassiicola Isolates in Alabama. [Link]
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Chen, F., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 816-832. [Link]
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Katan, M. B., et al. (1976). The Cytochrome bc1 Complex of Yeast Mitochondria. Isolation and Partial Characterization of the Cytochrome bc1 Complex and Cytochrome B. Journal of Biological Chemistry, 251(10), 2937-2945. [Link]
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BioRender. (2023). Tips for Illustrating Biological Pathways. YouTube. [Link]
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A Comparative Analysis of Synthetic Routes to Kresoxim-methyl: A Guide for Researchers
Kresoxim-methyl, a broad-spectrum strobilurin fungicide, is a vital tool in modern agriculture for controlling a variety of fungal diseases.[1] Its synthesis has been the subject of considerable research, leading to the development of several distinct manufacturing routes. This guide provides a comparative analysis of the most prominent synthetic pathways to Kresoxim-methyl, offering insights into the strategic choices behind each method, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, providing a detailed examination of the chemistry, efficiency, and scalability of these processes.
Introduction to Kresoxim-methyl Synthesis
The core structure of Kresoxim-methyl, methyl (E)-methoxyimino[α-(o-tolyloxy)-o-tolyl]acetate, presents several synthetic challenges. These include the stereoselective formation of the (E)-oxime ether, the construction of the diaryl ether linkage, and the introduction of the methyl ester functionality. The synthetic routes developed over the years have sought to address these challenges with varying degrees of success, balancing factors such as cost, yield, safety, and environmental impact. This guide will focus on three primary synthetic strategies, starting from:
-
2-Halogenated Methyl Halogenated Benzene
-
Phthalide and o-Cresol
-
o-Toluic Acid
-
A Novel Route from 3-Isochromanone
Route 1: The Grignard Route from 2-Halogenated Methyl Halogenated Benzene
This approach builds the Kresoxim-methyl backbone through a convergent synthesis, creating the diaryl ether moiety first, followed by the construction of the α-keto ester and subsequent oximation.
Synthetic Pathway
A key feature of this route is the formation of a Grignard reagent, which then reacts with dimethyl oxalate to form the keto-ester intermediate. The initial step is a Williamson ether synthesis.[2][3][4][5]
Caption: Phthalide route to Kresoxim-methyl.
In-Depth Analysis
Step 1: Synthesis of 2-(2-Methylphenoxymethyl)benzoic acid: The synthesis begins with the reaction of phthalide and o-cresol in the presence of a base like sodium methoxide. [6]This reaction opens the lactone ring of phthalide to form the corresponding benzoic acid derivative.
Step 2: Formation of 2-(2-Methylphenoxymethyl)benzoyl cyanide: The carboxylic acid is then converted to its acyl chloride using a chlorinating agent like thionyl chloride. [7]The acyl chloride is subsequently reacted with a cyanide source, such as sodium cyanide, to yield the key intermediate, 2-(2-methylphenoxymethyl)benzoyl cyanide. [6][7][8][9][10]The use of highly toxic sodium cyanide is a significant drawback of this step from a safety and environmental perspective.
Step 3: Conversion to Methyl Benzoylformate: The benzoyl cyanide intermediate is then treated with methanol in the presence of hydrogen chloride gas. [7]This step converts the cyanide group into a methyl ester and forms the α-keto ester, methyl 2-(2-methylphenoxymethyl)benzoylformate. The use of corrosive hydrogen chloride gas requires specialized equipment.
Step 4: Oximation: The final step is the oximation of the keto-ester with methoxamine hydrochloride to produce Kresoxim-methyl. [7]
Experimental Protocol: General Preparation of 2-(2-methylphenoxy)-methylene benzoyl cyanide
-
Prepare 2-(2-methylphenoxy)-methylene benzoic acid from phthalide and o-cresol using sodium methylate. [6]2. React the resulting benzoic acid with thionyl chloride to form the acyl chloride. [7]3. In a separate vessel, prepare a slurry of sodium cyanide in a suitable solvent.
-
Carefully add the acyl chloride to the cyanide slurry, controlling the temperature to manage the exothermic reaction.
-
After the reaction is complete, quench the reaction mixture and extract the product.
-
Purify the 2-(2-methylphenoxy)-methylene benzoyl cyanide by crystallization or chromatography.
| Parameter | Route 2: Phthalide Route |
| Starting Materials | Phthalide, o-Cresol, Thionyl chloride, Sodium cyanide |
| Key Intermediates | 2-(2-Methylphenoxymethyl)benzoic acid, 2-(2-Methylphenoxymethyl)benzoyl cyanide, Methyl 2-(2-methylphenoxymethyl)benzoylformate |
| Number of Steps | 4 |
| Reported Overall Yield | Lower, around 35% as reported in one instance. [7] |
| Advantages | Utilizes relatively inexpensive starting materials like phthalide. |
| Disadvantages | Involves the use of highly toxic sodium cyanide and corrosive thionyl chloride and hydrogen chloride gas, which pose significant safety and environmental hazards. The overall yield is reported to be lower than other routes. |
Route 3: The o-Toluic Acid Route
This pathway starts from the readily available o-toluic acid and builds the Kresoxim-methyl molecule in a more linear fashion.
Synthetic Pathway
This route involves the formation of an important intermediate, (E)-2-methoxyimino-[(2-methylphenyl)]methyl acetate, which is then elaborated to the final product.
Caption: o-Toluic Acid route to Kresoxim-methyl.
In-Depth Analysis
Step 1: Synthesis of Methyl o-toluoylformate: o-Toluic acid is first converted to its acyl chloride using thionyl chloride. [7]This is followed by reaction with sodium cyanide to give o-toluoyl cyanide. [7]Similar to the phthalide route, this step involves a highly toxic reagent. The cyanide is then converted to the methyl keto-ester, methyl o-toluoylformate, by reaction with methanol and hydrogen chloride gas. [7] Step 2: Oximation: The keto-ester undergoes oximation with methoxamine hydrochloride to form (E)-2-methoxyimino-[(2-methylphenyl)]methyl acetate. [7][11][12][13][14] Step 3: Bromination and Etherification: The methyl group on the tolyl ring is then brominated, typically using a radical initiator, to introduce a reactive handle. The final step is the reaction of this brominated intermediate with o-cresol in the presence of a base to form the diaryl ether linkage and yield Kresoxim-methyl. [7]
| Parameter | Route 3: o-Toluic Acid Route |
|---|---|
| Starting Materials | o-Toluic acid, Thionyl chloride, Sodium cyanide, o-Cresol |
| Key Intermediates | o-Toluoyl cyanide, Methyl o-toluoylformate, (E)-2-Methoxyimino-[(2-methylphenyl)]methyl acetate, Brominated intermediate |
| Number of Steps | 5 |
| Reported Overall Yield | Reported to be around 35%. [7] |
| Advantages | Starts from the readily available and inexpensive o-toluic acid. [15] |
| Disadvantages | A longer synthetic sequence compared to the Grignard route. Also involves the use of toxic sodium cyanide and corrosive reagents. The bromination step can sometimes lack selectivity and produce by-products. |
Route 4: A Novel Approach from 3-Isochromanone
A more recent synthetic strategy has been developed starting from 3-isochromanone, aiming to circumvent some of the issues associated with the previous routes.
Synthetic Pathway
This route offers a more streamlined process with potentially fewer hazardous reagents.
Caption: 3-Isochromanone route to Kresoxim-methyl.
In-Depth Analysis
This synthetic process begins with the ring-opening and esterification of 3-isochromanone in the presence of thionyl chloride and methanol. [16]The resulting intermediate is then subjected to an etherification reaction with o-methylphenol in the presence of a base. [16]The subsequent oximation is carried out using a base and a nitrous acid ester, followed by methylation with dimethyl sulfate to yield the final Kresoxim-methyl product. [16] This route is claimed to have the advantages of using cheap and readily available raw materials, a simple process flow, and good reaction yields, making it suitable for industrial production. [16]It notably avoids the use of highly toxic cyanides.
| Parameter | Route 4: 3-Isochromanone Route |
| Starting Materials | 3-Isochromanone, o-Methylphenol, Thionyl chloride, Methanol, Nitrous acid ester, Dimethyl sulfate |
| Key Intermediates | Not explicitly named in the abstract, but are intermediates from the multi-step process. |
| Number of Steps | 4 |
| Reported Overall Yield | Stated to be "good". |
| Advantages | Avoids the use of highly toxic cyanides, simple process flow, and potentially cost-effective. [16] |
| Disadvantages | May involve other hazardous reagents like dimethyl sulfate, which is a potent alkylating agent. The commercial availability and cost of 3-isochromanone on a large scale may be a consideration. |
Comparative Summary and Conclusion
| Synthetic Route | Key Starting Materials | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| 1. Grignard Route | 2-Halogenated methyl halogenated benzene, 2-methylphenol | 3 | High (~80-85%) | Short, high-yielding, avoids highly toxic reagents like cyanide. | Requires strict anhydrous conditions for Grignard reaction. |
| 2. Phthalide Route | Phthalide, o-Cresol | 4 | Low (~35%) | Uses inexpensive starting materials. | Involves highly toxic sodium cyanide and corrosive gases. |
| 3. o-Toluic Acid Route | o-Toluic acid, o-Cresol | 5 | Low (~35%) | Starts from readily available o-toluic acid. | Longest route, uses toxic cyanide, potential for bromination by-products. |
| 4. 3-Isochromanone Route | 3-Isochromanone, o-Methylphenol | 4 | Good | Avoids cyanide, simple process. | Uses hazardous dimethyl sulfate, starting material cost may be a factor. |
The choice of a synthetic route for Kresoxim-methyl is a complex decision that balances efficiency, cost, safety, and environmental impact.
-
The Grignard Route appears to be the most efficient in terms of the number of steps and overall yield. Its avoidance of highly toxic reagents like sodium cyanide makes it an attractive option for industrial-scale production, provided that the challenges of handling Grignard reagents can be effectively managed.
-
The Phthalide and o-Toluic Acid Routes , while starting from readily available and inexpensive materials, are hampered by lower overall yields and significant safety and environmental concerns due to the use of sodium cyanide and corrosive gases. These factors likely make them less favorable for modern, large-scale manufacturing where process safety and green chemistry principles are paramount.
-
The 3-Isochromanone Route represents a promising alternative that addresses the toxicity issues of the cyanide-based routes. Its viability on an industrial scale will depend on the cost-effectiveness of the starting materials and the overall process economics.
For researchers and drug development professionals, understanding these different synthetic strategies provides a valuable framework for designing novel analogues or developing improved manufacturing processes. The Grignard route currently stands out as a robust and high-yielding approach, while newer routes like the one starting from 3-isochromanone highlight the ongoing innovation in the field of agrochemical synthesis.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Phenylglyoxylate-Based Fungicides
For researchers, scientists, and professionals in drug development and agrochemical innovation, understanding the nuances of fungicide cross-reactivity is paramount. This guide provides an in-depth technical comparison of fungicides featuring the phenylglyoxylate structural motif, with a primary focus on the widely utilized strobilurin class. We will explore the underlying mechanisms of action, the basis for cross-reactivity, and present detailed experimental protocols for their assessment, supported by robust analytical data.
The Phenylglyoxylate Moiety and the Rise of Strobilurin Fungicides
The phenylglyoxylate scaffold, characterized by an oxo(phenyl)acetic acid derivative structure, is a key toxophore in a significant class of modern fungicides. While not a formal classification itself, this structural feature is central to the fungicidal activity of the strobilurin class of fungicides.[1] Natural strobilurins, such as strobilurin A, were first isolated from wood-rotting fungi like Strobilurus tenacellus.[2][3] These natural compounds, however, exhibited limited photostability, which led to the development of synthetic analogues with improved field performance.[4][5][6]
These synthetic fungicides, including prominent examples like Azoxystrobin, Pyraclostrobin, and Trifloxystrobin, retain a β-methoxyacrylate or a related methoxyiminoacetate group, which is structurally analogous to the phenylglyoxylate core.[3][7] This shared structural feature is fundamental to their mode of action and, consequently, the patterns of cross-reactivity and cross-resistance observed within this group.[6][8]
Table 1: Prominent Commercial Fungicides with a Phenylglyoxylate-like Core (Strobilurins)
| Fungicide | Chemical Structure | FRAC Group | Key Structural Features |
| Azoxystrobin | 11 | (E)-β-methoxyacrylate toxophore | |
| Pyraclostrobin | 11 | Methyl N-methoxycarbamate toxophore | |
| Trifloxystrobin | 11 | (E)-methyl methoxyiminoacetate toxophore | |
| Kresoxim-methyl | 11 | (E)-methyl methoxyiminoacetate toxophore | |
| Picoxystrobin | 11 | (E)-β-methoxyacrylate toxophore |
Mechanism of Action and the Basis of Cross-Reactivity
Fungicides with a phenylglyoxylate-like core, predominantly the strobilurins, are classified as Quinone outside Inhibitors (QoIs).[2][9] Their fungicidal activity stems from the inhibition of mitochondrial respiration in fungi.[5][6] Specifically, they bind to the Qo (Quinone outside) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[2][3] This binding blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[2]
The shared mechanism of action is the primary driver of cross-reactivity and, more critically in an agricultural context, cross-resistance.[8] The Fungicide Resistance Action Committee (FRAC) classifies all strobilurin fungicides under Group 11, indicating that resistance to one member of this group typically confers resistance to all other members.[8][10][11]
The most common mechanism for this cross-resistance is a single point mutation in the fungal cytochrome b gene, leading to an amino acid substitution of glycine with alanine at position 143 (G143A).[11] This alteration in the target protein reduces the binding affinity of all FRAC Group 11 fungicides, rendering them less effective.[6]
Figure 1: Mechanism of action of strobilurin fungicides and the basis of cross-resistance.
Comparative Analysis of Cross-Reactivity: Experimental Approaches
The assessment of cross-reactivity is crucial for developing specific analytical methods and for understanding the potential for off-target effects. Two primary methodologies are employed for these studies: immunoassays (specifically ELISA) and chromatographic techniques (primarily LC-MS/MS).
Immunoassay-Based Cross-Reactivity Assessment (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are powerful tools for the high-throughput screening of fungicide residues. The principle of competitive ELISA is particularly well-suited for cross-reactivity studies. In this format, the target fungicide (analyte) in a sample competes with a labeled or immobilized form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled analyte from the antibody, which is measured as a change in signal.
Table 2: Illustrative Cross-Reactivity Data for Strobilurin Fungicides in a Competitive ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Trifloxystrobin (Target Analyte) | 2.28 | 100 |
| Pyraclostrobin | >1000 | <0.23 |
| Azoxystrobin | >1000 | <0.23 |
| Kresoxim-methyl | >1000 | <0.23 |
| IC50 (half-maximal inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the maximum signal. Cross-reactivity is calculated as (IC50 of target analyte / IC50 of competing compound) x 100. Data is illustrative and based on findings where specific antibodies show low cross-reactivity.[12][13][14] It is important to note that different antibodies will exhibit different cross-reactivity profiles.[1][15] |
This protocol outlines a typical indirect competitive ELISA for determining the cross-reactivity of various strobilurin fungicides.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., hapten-protein conjugate)
-
Monoclonal or polyclonal antibody specific to the target strobilurin
-
Standard solutions of the target strobilurin and related fungicides to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the standard target fungicide and the test compounds. In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody solution for 1 hour at 37°C.
-
Incubation: Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the target fungicide concentration. Determine the IC50 value for the target analyte and each test compound. Calculate the percent cross-reactivity.
Figure 2: Workflow for indirect competitive ELISA.
Chromatographic Cross-Reactivity Assessment (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative and confirmatory analysis of multiple fungicide residues.[16] It offers high selectivity and sensitivity, allowing for the simultaneous detection and quantification of several strobilurins in a single run.[17][18] While not a direct measure of immunological cross-reactivity, LC-MS/MS is essential for validating immunoassay results and for providing an orthogonal assessment of the presence of multiple related compounds in a sample.
This protocol provides a general framework for the simultaneous analysis of multiple strobilurin fungicides. Optimization of specific parameters will be required based on the available instrumentation and the specific analytes of interest.
Materials and Equipment:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Certified reference standards of the strobilurin fungicides
-
Sample extraction and clean-up materials (e.g., QuEChERS kits)
Procedure:
-
Sample Preparation (QuEChERS Method): a. Homogenize the sample (e.g., fruit, vegetable). b. Weigh a representative portion (e.g., 10 g) into a centrifuge tube. c. Add acetonitrile and internal standards. d. Add QuEChERS extraction salts, shake vigorously, and centrifuge. e. Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) for clean-up. f. Centrifuge and filter the final extract for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Set the column temperature (e.g., 40°C).
- Use a gradient elution program with Mobile Phases A and B to separate the target analytes. b. Mass Spectrometry Detection:
- Operate the ESI source in positive ion mode.
- Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows).
- Develop a Multiple Reaction Monitoring (MRM) method for each analyte, selecting appropriate precursor and product ions and optimizing collision energies.
-
Data Analysis: a. Generate calibration curves for each analyte using matrix-matched standards. b. Integrate the peak areas of the MRM transitions for each fungicide in the samples. c. Quantify the concentration of each fungicide based on the calibration curve.
Figure 3: General workflow for LC-MS/MS analysis of strobilurin fungicides.
Conclusion and Future Perspectives
The phenylglyoxylate structural motif is a cornerstone of the highly effective strobilurin (QoI) class of fungicides. Their shared mechanism of action, while beneficial for broad-spectrum activity, inevitably leads to cross-resistance, primarily through the G143A mutation in the cytochrome b gene. This underscores the importance of robust resistance management strategies, as outlined by FRAC.
For researchers and analytical scientists, understanding the potential for cross-reactivity in immunoassays is critical for the development of specific and reliable diagnostic tools. A combined approach, utilizing both high-throughput ELISA for screening and highly selective LC-MS/MS for confirmation and multi-analyte quantification, provides a comprehensive strategy for studying and monitoring these important agricultural compounds. As new fungicides are developed, a thorough evaluation of their cross-reactivity with existing chemistries will remain a vital component of their characterization and a key consideration for their effective and sustainable use.
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Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451. [Link]
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Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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David Moore's World of Fungi. (n.d.). Review The strobilurin fungicides. Retrieved from [Link]
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Dong, L., Chen, X., Liu, X., Xu, J., Han, Z., Wang, J., & Song, W. (2014). [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu, 32(1), 58-65. [Link]
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FRAC. (n.d.). QoI Fungicides. Retrieved from [Link]
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FRAC. (n.d.). FUNGICIDE RESISTANCE IN CROP PATHOGENS: HOW CAN IT BE MANAGED? Retrieved from [Link]
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Gisi, U., Sierotzki, H., Cook, A., & McCaffery, A. (2002). Mechanisms influencing the evolution of resistance to Qo inhibitor fungicides. Pest Management Science, 58(9), 859-867. [Link]
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Watanabe, E., Baba, K., Eun, H., & Miyake, S. (2013). Quantitative analysis of fungicide azoxystrobin in agricultural samples with rapid, simple and reliable monoclonal immunoassay. Food Chemistry, 136(2), 702-708. [Link]
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ResearchGate. (n.d.). The basic chemical structure of natural strobilurins. Retrieved from [Link]
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Crop Protection Network. (n.d.). PRINCIPLES OF FUNGICIDE RESISTANCE. Retrieved from [Link]
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Semantic Scholar. (2015). Development of an ELISA Method Detecting Strobilurin Fungicide through the Immune Magnetic Beads Collecting Samples. Retrieved from [Link]
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Hajšlová, J., Kocourek, V., Lancová, K., & Hájková, K. (2009). Control of Strobilurin Fungicides in Wheat Using Direct Analysis in Real Time Accurate Time-of-Flight and Desorption Electrospray Ionization Linear Ion Trap Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(11), 4569-4576. [Link]
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Chen, M., Hu, J., Wang, J., & Li, Y. (2014). Simultaneous determination of three strobilurin fungicide residues in fruits, vegetables and soil by a modified quick, easy, cheap, effective, rugged (QuEChERS) method coupled with gas chromatography-tandem mass spectrometry. Analytical Methods, 6(11), 3824-3830. [Link]
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Semantic Scholar. (2015). Development of an ELISA Method Detecting Strobilurin Fungicide through the Immune Magnetic Beads Collecting Samples. Retrieved from [Link]
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Watanabe, S., Ito, S., Kamata, Y., Omoda, N., Yamazaki, T., & Munakata, H. (2011). Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for Residue Analysis of the Fungicide Azoxystrobin in Agricultural Products. Journal of Agricultural and Food Chemistry, 59(13), 6891-6897. [Link]
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Mercader, J. V., Abad-Fuentes, A., & Agulló, C. (2012). Immunoassays for trifloxystrobin analysis. Part I. Rational design of regioisomeric haptens and production of monoclonal antibodies. Food and Agricultural Immunology, 23(4), 323-339. [Link]
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Vlatakis, G. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 275. [Link]
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Kolosova, A. Y., Eremin, S. A., & Abad-Fuentes, A. (2017). Fluorescence polarisation immunoassays for strobilurin fungicides kresoxim-methyl, trifloxystrobin and picoxystrobin. Talanta, 162, 495-504. [Link]
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Fiaccadori, R., Gielink, A., & Gisi, U. (2005). Sensitivity to strobilurin fungicides of Italian Venturia inaequalis populations with different origin and scab control. Pest Management Science, 61(10), 963-970. [Link]
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Stević, M., Vukša, P., & Elezović, I. (2010). Different toxicity of the strobilurin fungicides kresoxim-methyl and trifloxistrobin to Venturia inaequalis isolates from Serbia. Journal of the Serbian Chemical Society, 75(11), 1499-1508. [Link]
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Benchmarking the Performance of Novel Strobilurins Against Commercial Standards: A Technical Guide for Researchers
Introduction: The Evolving Landscape of Strobilurin Fungicides
Strobilurins, first introduced to the agricultural market in 1996, represent a cornerstone of modern fungal disease management.[1][2][3] These compounds, inspired by naturally occurring antifungal substances from fungi like Strobilurus tenacellus, have a highly specific mode of action.[1][4] All strobilurin fungicides, also known as QoI (Quinone outside Inhibitors), disrupt fungal respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial membrane.[2][5][6] This action blocks electron transfer, halting ATP production and ultimately leading to fungal cell death.[2][4] Their broad-spectrum activity against all four major groups of plant pathogenic fungi—Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes—has made them invaluable tools in protecting a wide range of crops.[2]
However, the very specificity of their target site also renders them prone to the development of fungicide resistance.[5][6][7] A single point mutation, such as the G143A substitution in the cytochrome b gene, can confer a high level of resistance to an entire class of strobilurins, a phenomenon known as cross-resistance.[5][6][8][9] This ever-present threat necessitates the continuous development of novel strobilurin analogues and other fungicidal compounds to stay ahead of evolving pathogen populations.[10][11][12][13]
This guide provides a comprehensive framework for benchmarking the performance of novel strobilurin candidates against established commercial standards. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and explaining the scientific rationale behind the experimental design. Our focus is on generating robust, comparative data to accurately assess the potential of new active ingredients.
The Rationale for Continuous Innovation
The primary drivers for developing new strobilurins include:
-
Overcoming Resistance: Designing molecules that are effective against strobilurin-resistant fungal strains.
-
Enhanced Efficacy: Improving upon the intrinsic activity of existing fungicides.
-
Broader Spectrum: Expanding the range of controlled pathogens.
-
Improved Biokinetics: Optimizing properties like uptake, translocation, and rainfastness.
-
Favorable Safety Profile: Reducing potential phytotoxicity and environmental impact.
Core Principles of Fungicide Benchmarking
A successful benchmarking program must be built on a foundation of scientific rigor and reproducibility. The goal is to create a self-validating system where the experimental design and execution provide confidence in the resulting data. This involves careful selection of fungal pathogens, commercial standards, and robust experimental protocols.
Selection of Fungal Pathogens
The choice of fungal pathogens is critical and should be guided by:
-
Agronomic Importance: Target pathogens that cause significant economic losses in major crops.
-
Known Resistance Profiles: Include both wild-type (sensitive) strains and strains with known resistance mechanisms (e.g., G143A mutation).
-
Representation of Fungal Classes: Test against a diverse panel of fungi to determine the breadth of activity.
Table 1: Example Panel of Fungal Pathogens for Strobilurin Benchmarking
| Pathogen | Disease Caused | Fungal Class | Rationale for Inclusion |
| Septoria tritici | Septoria Leaf Blotch | Ascomycete | Major wheat pathogen with documented strobilurin resistance. |
| Puccinia triticina | Wheat Leaf Rust | Basidiomycete | Economically important rust pathogen. |
| Pyricularia oryzae | Rice Blast | Ascomycete | Devastating disease of rice, a global staple crop. |
| Botrytis cinerea | Grey Mold | Deuteromycete | Broad host range pathogen affecting fruits and vegetables. |
| Plasmopara viticola | Grapevine Downy Mildew | Oomycete | Representative of the Oomycetes, a distinct group of pathogens. |
| Sclerotinia sclerotiorum | White Mold | Ascomycete | A pathogen with a wide host range, causing significant yield losses.[10] |
Selection of Commercial Standards
Novel compounds should be benchmarked against well-established, commercially successful strobilurins. This provides a clear context for evaluating performance.
Table 2: Key Commercial Strobilurin Standards
| Active Ingredient | Common Trade Name(s) | Key Characteristics |
| Azoxystrobin | Quadris, Abound | Broad-spectrum, systemic properties, widely used.[3][4][5] |
| Pyraclostrobin | Cabrio, Headline | High intrinsic activity, often used for its plant health benefits.[4][5] |
| Trifloxystrobin | Flint | Mesostemic activity (strong binding to the leaf surface with translaminar movement), good against powdery mildews.[4][5] |
| Picoxystrobin | Excellent systemic properties and broad-spectrum control.[2][3] |
Experimental Design and Methodologies
A dual approach of in vitro and in vivo testing is essential for a comprehensive evaluation of fungicide performance. In vitro assays provide a rapid assessment of intrinsic activity, while in vivo experiments offer a more realistic evaluation under conditions that mimic agricultural settings.
Mechanism of Action: The QoI Target
The fundamental mechanism of action for all strobilurins is the inhibition of mitochondrial respiration. Understanding this pathway is crucial for interpreting experimental results and anticipating potential resistance issues.
Caption: Strobilurin fungicides block the electron transport chain at the Qo site of Complex III.
In Vitro Assays: Quantifying Intrinsic Activity
In vitro tests are the first step in screening novel compounds. They are rapid, cost-effective, and allow for the precise determination of a compound's intrinsic fungicidal activity. The "poisoned food technique" is a widely used and reliable method.[14][15][16]
Protocol: Poisoned Food Technique
-
Preparation of Fungicide Stock Solutions:
-
Accurately weigh the novel strobilurin and commercial standards.
-
Dissolve in a minimal amount of a suitable solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
-
Media Preparation:
-
Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and sterilize by autoclaving.
-
Cool the molten agar to approximately 50-55°C.
-
Add the required volume of each fungicide dilution to the molten agar to achieve the final desired concentrations.[17] A solvent-only control and a no-fungicide control must be included.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the leading edge of an actively growing culture of the target fungus.
-
Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25±2°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Use probit analysis or logistic regression to determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth) for each compound against each pathogen.
-
In Vivo Assays: Evaluating Performance in a Biological System
In vivo assays are crucial for assessing a fungicide's performance under more realistic conditions, taking into account factors like plant uptake, translocation, and metabolism. These experiments are typically conducted in controlled environments like greenhouses or growth chambers.[15][18][19][20]
Protocol: Whole Plant Protective Spray Assay (e.g., Wheat and Septoria tritici)
-
Plant Propagation:
-
Grow a susceptible wheat variety (e.g., 'Varuna') in pots under controlled greenhouse conditions (e.g., 20-22°C, 16-hour photoperiod) until the second or third leaf stage.[15]
-
-
Fungicide Application:
-
Prepare spray solutions of the novel strobilurins and commercial standards at various application rates (e.g., 25, 50, 100, 200 g a.i./ha). Include an untreated control.
-
Apply the fungicides to the plants using a precision track sprayer to ensure uniform coverage.
-
Allow the spray to dry completely on the leaf surfaces.
-
-
Inoculation:
-
Prepare a spore suspension of Septoria tritici (e.g., 1 x 10⁶ spores/mL) in sterile water with a wetting agent (e.g., Tween 20).
-
24 to 48 hours after fungicide application, inoculate the plants by spraying the spore suspension until runoff.
-
-
Incubation and Disease Development:
-
Place the inoculated plants in a high-humidity chamber (>95% RH) for 48-72 hours to facilitate infection.
-
Move the plants back to the greenhouse and allow the disease to develop. This can take 14-21 days, depending on the pathogen.
-
-
Disease Assessment:
-
Visually assess the percentage of leaf area covered by disease symptoms (e.g., lesions with pycnidia) on specific leaf layers (e.g., the second leaf).
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Caption: Standardized workflow for in vivo protective fungicide efficacy testing.
Data Presentation and Interpretation
Clear and concise presentation of data is paramount for objective comparison. Summarizing quantitative results in tables allows for easy cross-referencing of performance metrics.
Hypothetical Performance Data
Table 3: In Vitro Efficacy (EC₅₀ in µg/mL) of Novel Strobilurins vs. Commercial Standards
| Pathogen | Strain | Novel Strobilurin A | Novel Strobilurin B | Azoxystrobin | Pyraclostrobin |
| Septoria tritici | Wild-Type | 0.08 | 0.05 | 0.12 | 0.09 |
| Septoria tritici | G143A | 25.5 | >100 | >100 | >100 |
| Pyricularia oryzae | Wild-Type | 0.15 | 0.21 | 0.25 | 0.18 |
| Botrytis cinerea | Wild-Type | 0.45 | 0.33 | 0.60 | 0.52 |
Data are hypothetical. Lower EC₅₀ values indicate higher potency.
Table 4: In Vivo Efficacy (% Disease Control) at 100 g a.i./ha
| Pathogen | Strain | Novel Strobilurin A | Novel Strobilurin B | Azoxystrobin | Pyraclostrobin |
| Septoria tritici | Wild-Type | 92% | 95% | 88% | 90% |
| Septoria tritici | G143A | 45% | 15% | <10% | <10% |
| Pyricularia oryzae | Wild-Type | 85% | 80% | 78% | 82% |
Data are hypothetical.
Interpreting the Results
Based on the hypothetical data:
-
Novel Strobilurin B shows the highest intrinsic activity (in vitro) against wild-type strains.
-
Novel Strobilurin A demonstrates a significant advantage by retaining moderate activity against the G143A-resistant Septoria tritici strain, a critical feature for resistance management.
-
Both novel compounds show comparable or superior performance to the commercial standards against the tested wild-type pathogens in the in vivo assay.
Addressing Fungicide Resistance
The development of resistance is the primary challenge for site-specific fungicides like strobilurins.[7] A robust benchmarking program must proactively address this issue. The Fungicide Resistance Action Committee (FRAC) provides essential guidelines for managing resistance.[21][22][23] Key strategies include:
-
Limiting Applications: The number of applications of any QoI fungicide (FRAC Group 11) should be limited within a growing season.[4][22]
-
Alternation: Rotate strobilurins with fungicides that have different modes of action (i.e., different FRAC codes).[6][8]
-
Mixtures: Tank-mixing strobilurins with multi-site contact fungicides (e.g., FRAC groups M1-M9) can help delay the development of resistance.[5][6][8]
-
Following Label Rates: Using fungicides at the manufacturer's recommended rates is crucial, as reduced rates can select for less sensitive individuals in the fungal population.[7]
It is imperative that any novel strobilurin be evaluated within the context of these resistance management principles. Demonstrating efficacy against known resistant strains, as shown with Novel Strobilurin A in our hypothetical data, is a significant step toward developing more durable fungicidal solutions.
Conclusion
Benchmarking novel strobilurins is a multifaceted process that requires a systematic and scientifically sound approach. By combining rigorous in vitro and in vivo methodologies, researchers can generate the high-quality, comparative data needed to identify promising new candidates. This guide provides a foundational framework for these evaluations, emphasizing the importance of experimental design, data interpretation, and a proactive approach to resistance management. The continuous innovation in this chemical class, guided by robust benchmarking, is essential for ensuring sustainable crop protection and global food security.
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Fungicide Resistance Action Committee (FRAC). (2021, January 21). Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean. Available at: [Link]
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South Dakota State University Extension. (2025, March 3). Be Aware of Fungicide Resistance in Field Crops. Available at: [Link]
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Rutgers Plant and Pest Advisory. (2013, May 10). Understanding the Strobilurin Fungicides (FRAC code 11). Available at: [Link]
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Kanetis, L., et al. (2007). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. MDPI. Available at: [Link]
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Navi, S. S., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. Available at: [Link]
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Agriculture and Horticulture Development Board (AHDB). A guide to fungicide performance in wheat, barley and oilseed rape. Available at: [Link]
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Khan, S. N., et al. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. ResearchGate. Available at: [Link]
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Butler, E., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals. Available at: [Link]
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Agustin-Corral, C., et al. (2022). Efficacy of Four In Vitro Fungicides for Control of Wilting of Strawberry Crops in Puebla-Mexico. MDPI. Available at: [Link]
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In vivo validation of the antifungal activity of compounds synthesized from "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate"
A Comparative Guide to the In Vivo Validation of Novel Antifungal Agents Derived from a Phenylacetate Scaffold
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates an urgent expansion of our therapeutic arsenal. The exploration of novel chemical scaffolds that operate via unique mechanisms of action is paramount to this effort. This guide provides an in-depth, comparative framework for the in vivo validation of a promising, hypothetical series of antifungal compounds synthesized from the parent molecule, "Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate."
Our discussion will navigate from the initial rationale and in vitro characterization to a multi-tiered in vivo validation workflow, comparing our lead candidates against established clinical agents. We will dissect the causality behind each experimental choice, providing detailed, self-validating protocols designed for reproducibility and rigorous scientific inquiry.
Rationale for the Phenylacetate Scaffold and Initial Characterization
The selection of the "this compound" scaffold is predicated on its structural novelty and potential for chemical modification to enhance antifungal activity. Derivatives of related structures, such as oxoacetates and phenylacetates, have been explored for various bioactive properties.[1][2][3] The core hypothesis is that this scaffold can be derivatized to selectively target essential fungal metabolic pathways, such as the glyoxylate cycle, which is crucial for the virulence of pathogens like Candida albicans but absent in mammals.[1]
Before committing to costly and ethically considerable animal models, a series of derivatives (designated here as MOA-101 and MOA-102) were synthesized and subjected to rigorous in vitro susceptibility testing according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[4][5][6]
Table 1: Comparative In Vitro Antifungal Activity (MIC)
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | C. glabrata (Azole-R) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) |
|---|---|---|---|
| MOA-101 | 0.5 | 1 | 4 |
| MOA-102 | 0.25 | 0.5 | 2 |
| Fluconazole | 1 | 64 | >64 |
| Amphotericin B | 0.5 | 0.5 | 1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible fungal growth.[5] Data is hypothetical for MOA-101 and MOA-102.
The promising in vitro profile of MOA-102, particularly its potent activity against an azole-resistant C. glabrata strain, justifies its advancement into in vivo validation.
The In Vivo Validation Workflow: A Multi-Model Approach
A tiered approach to in vivo testing balances ethical considerations with the need for robust, translatable data. We begin with a cost-effective, high-throughput invertebrate model before progressing to a definitive mammalian model.
Caption: Workflow for in vivo antifungal validation.
Causality: The Galleria mellonella (greater wax moth larvae) model is an invaluable preliminary step. Its innate immune system shares functional similarities with that of mammals, making it a reliable indicator of compound efficacy and toxicity.[7][8] This model is cost-effective, rapid, and aligns with the "3Rs" principles (Replacement, Reduction, Refinement) of animal testing by reducing the number of mammals required for initial screening.[7]
Experimental Protocol: G. mellonella Survival Assay
-
Larvae Selection: Select final-instar larvae of similar size (250-350 mg) and without dark spots.
-
Inoculum Preparation: Culture C. albicans SC5314 overnight in YPD broth. Wash cells in sterile PBS and adjust to a concentration of 2.5 x 10^7 CFU/mL.
-
Infection: Inject 10 µL of the fungal inoculum (2.5 x 10^5 CFU/larva) into the last left proleg of each larva using a Hamilton syringe.[9][10]
-
Treatment: Within one hour post-infection, administer 10 µL of the test compound (MOA-102), vehicle control (e.g., 5% DMSO in PBS), or positive control (Fluconazole) via the last right proleg. Doses should be based on prior toxicity testing in uninfected larvae.
-
Incubation & Monitoring: Incubate larvae at 37°C in the dark.[9] Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
Table 2: Hypothetical Survival Data in G. mellonella Model
| Treatment Group (n=16) | Median Survival (Days) | % Survival at Day 5 | P-value vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 2 | 12.5% | - |
| MOA-102 (20 mg/kg) | >5 | 75% | <0.001 |
| Fluconazole (20 mg/kg) | 4 | 50% | <0.01 |
| Uninfected Control | >5 | 100% | - |
The significant survival benefit conferred by MOA-102 in this model strongly supports its progression to mammalian studies.
Causality: The murine model of intravenous (systemic) candidiasis is the gold standard for evaluating antifungal agents intended for treating invasive infections.[11][12] This model effectively mimics disseminated candidiasis in humans, where the kidneys are the primary target organs, allowing for quantifiable endpoints such as fungal burden (CFU/gram of tissue) and survival.[12][13]
Experimental Protocol: Murine Systemic Candidiasis
-
Animals: Use 6-8 week old, immunocompetent female BALB/c mice. Acclimatize animals for at least one week prior to the experiment.
-
Inoculum Preparation: Prepare C. albicans SC5314 as described for the G. mellonella model. Adjust the final concentration in sterile saline to 5 x 10^5 CFU/mL.
-
Infection: Administer 100 µL of the inoculum (5 x 10^4 CFU/mouse) via the lateral tail vein. This inoculum level is typically sub-lethal in the short term but establishes a robust kidney infection.[14][15]
-
Treatment Regimen: Begin treatment 2 hours post-infection. Administer compounds once daily via oral gavage (p.o.) or intraperitoneal injection (i.p.) for 4 consecutive days. Dosing should be informed by preliminary pharmacokinetic and toxicity studies.
-
Group 1: Vehicle Control
-
Group 2: MOA-102 (20 mg/kg, p.o.)
-
Group 3: Fluconazole (20 mg/kg, p.o.)
-
-
Efficacy Endpoints:
-
Fungal Burden (Day 5): At 24 hours after the final dose, euthanize a subset of mice (n=5 per group). Aseptically harvest kidneys, homogenize in sterile saline, and perform serial dilutions for plating on Sabouraud Dextrose Agar. Incubate plates at 35°C for 24-48 hours and count colonies to determine CFU/gram of tissue.[11]
-
Survival Analysis (21 Days): Monitor a separate cohort of mice (n=10 per group) for 21 days, recording health status and survival.
-
-
Data Analysis: Analyze fungal burden data using a non-parametric test (e.g., Mann-Whitney U test). Analyze survival data using the Kaplan-Meier method as previously described.
Table 3: Comparative Efficacy in Murine Systemic Candidiasis Model
| Treatment Group | Mean Kidney Fungal Burden (log10 CFU/g ± SD) at Day 5 | % Survival at Day 21 |
|---|---|---|
| Vehicle Control | 6.8 ± 0.5 | 10% |
| MOA-102 (20 mg/kg) | 3.2 ± 0.7* | 90%* |
| Fluconazole (20 mg/kg) | 4.5 ± 0.9* | 70%* |
*P < 0.01 compared to Vehicle Control. Data is hypothetical.
These hypothetical results demonstrate the superior in vivo efficacy of MOA-102, which achieved a >3-log reduction in kidney fungal burden compared to the vehicle control and was significantly more effective than the standard-of-care, Fluconazole, in this model.
Critical Safety and Pharmacokinetic Assessment
Efficacy alone is insufficient; a viable drug candidate must possess a favorable safety profile and appropriate pharmacokinetic (PK) properties.[16] These studies are conducted in parallel with efficacy models to build a comprehensive profile of the compound.
Pharmacokinetics (PK): A preliminary PK study in uninfected mice is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of MOA-102.[17][18] Key parameters like maximum concentration (Cmax), half-life (t1/2), and the area under the concentration-time curve (AUC) are determined.[17] This data is critical for establishing a rational dosing regimen for efficacy studies and correlating exposure with effect (pharmacodynamics).[16][19]
Toxicology: Safety assessment is a staged process.
-
In Vitro Cytotoxicity: Initial assessment of toxicity against human cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) provides an early warning of potential host toxicity.[20]
-
Acute In Vivo Toxicology: A single, high-dose study in mice is performed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[21] This involves clinical observation, body weight monitoring, and post-mortem histopathology.[21]
Table 4: Hypothetical Safety and Pharmacokinetic Profile of MOA-102
| Parameter | Value | Interpretation |
|---|---|---|
| HepG2 CC50 | >100 µg/mL | Low potential for liver cytotoxicity. |
| Acute MTD (Mouse) | >100 mg/kg (p.o.) | Good acute safety margin. |
| Oral Bioavailability | 45% | Sufficient for oral administration. |
| t1/2 (Plasma) | 8 hours | Supports once-daily dosing. |
| AUC/MIC Ratio | >50 | Predictive of efficacy for many antifungals.[16] |
CC50: 50% cytotoxic concentration. MTD: Maximum Tolerated Dose. Data is hypothetical.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted workflow for the in vivo validation of novel antifungal compounds derived from the "this compound" scaffold. Based on our hypothetical data, the derivative MOA-102 demonstrates superior efficacy compared to Fluconazole in a murine model of systemic candidiasis, coupled with a promising preliminary safety and pharmacokinetic profile.
The successful validation of MOA-102 in these models provides a strong rationale for its advancement into further pre-clinical development. Subsequent steps would include repeat-dose toxicology studies, evaluation in other infection models (e.g., aspergillosis), and mechanism of action studies to confirm its molecular target. This structured, evidence-based approach is critical for translating novel chemical entities from the laboratory to the clinic, offering new hope in the fight against life-threatening fungal diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
This guide provides essential safety and logistical protocols for the proper disposal of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (CAS No. 143211-10-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory.
Hazard Assessment and the Precautionary Principle
Effective and compliant disposal begins with a thorough understanding of the material's hazards. For this compound, a specific, comprehensive Safety Data Sheet (SDS) is not widely available.[1] This absence of detailed toxicological and ecological data necessitates the adoption of the Precautionary Principle .
Core Directive: In the absence of complete hazard information, the chemical must be treated as hazardous to ensure the protection of personnel and the environment.[2] All handling and disposal procedures should therefore be conservative and align with protocols for toxic and environmentally harmful substances.
1.1. Inferred Hazard Profile from Chemical Structure
The molecular structure of this compound contains several functional groups that inform our conservative assessment:
-
Aromatic Rings (Phenyl and o-tolyl): Many aromatic compounds have recognized toxicological profiles.
-
Ether Linkage: Ethers can form explosive peroxides over time, although this is less common for aromatic ethers compared to aliphatic ethers.
-
α-Keto Ester: This functional group can be reactive and its metabolic fate is not well-documented.
While related compounds like methyl phenylacetate are sometimes classified as only combustible liquids, others are noted as potentially harmful if swallowed or in contact with skin.[3][4][5] This variability underscores the need to handle this compound with a high degree of caution.
1.2. Physical and Chemical Properties Summary
The known properties of this compound are summarized below. Note its solid state at standard room temperature.
| Property | Value | Source |
| CAS Number | 143211-10-3 | [6][7] |
| Molecular Formula | C₁₇H₁₆O₄ | [7] |
| Molecular Weight | 284.31 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 53-55 °C | [6][8] |
| Boiling Point | 425.4 °C at 760 mmHg | [6][8] |
Waste Classification and Regulatory Framework
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Laboratory waste must be correctly classified to ensure it is managed safely and legally.[11]
Hazardous wastes are identified in two ways: as "listed" wastes or "characteristic" wastes.[12]
-
Listed Wastes: These are wastes from specific industrial processes (F-listed, K-listed) or discarded commercial chemical products (P-listed, U-listed).[12] As a research chemical, this compound is unlikely to be a listed waste unless it is a discarded, unused pure product that meets a P- or U-list definition (which it currently does not).
-
Characteristic Wastes: These wastes exhibit at least one of four traits: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).[12]
Given the unknown toxicological profile, the most prudent course of action is to manage this compound as a toxic hazardous waste .
Caption: Waste classification decision logic for the compound.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures that all waste containing this compound is handled in a safe, compliant manner from the point of generation to final pickup.
3.1. Required Personal Protective Equipment (PPE)
Always handle the compound and its waste with the following PPE:
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be required. All solutions and weighing of the powder should be performed in a fume hood to prevent inhalation.
3.2. Detailed Disposal Workflow
Caption: Step-by-step workflow for proper chemical waste disposal.
Step-by-Step Methodologies
-
Waste Segregation:
-
Rationale: Preventing unintentional chemical reactions is paramount for safety.[13] Mixing unknown wastes can generate heat, toxic gases, or even explosions.
-
Procedure:
-
Dedicate a specific waste container solely for this compound and materials contaminated with it.
-
Keep solid and liquid wastes separate.[14] For example, contaminated paper towels (solid) should not be in the same container as residual solutions (liquid).
-
Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[13][15]
-
-
-
Containerization:
-
Rationale: The primary container is the first line of defense against a spill or exposure.[14] It must be robust and chemically compatible to prevent degradation and leaks.
-
Procedure:
-
Select a container made of a material that will not react with the waste. High-density polyethylene (HDPE) is a common choice.[16]
-
Ensure the container has a secure, leak-proof screw cap.[13]
-
Keep the container closed at all times except when adding waste.[2][16] This minimizes the release of vapors and prevents spills.
-
-
-
Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and is critical for emergency responders and waste handlers to know the container's contents.[2][16]
-
Procedure:
-
As soon as the first drop of waste enters the container, label it with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Clearly write the full chemical name: "this compound".
-
If it is a mixed waste (e.g., in a solvent), list all components and their approximate percentages.
-
Do not use abbreviations or chemical formulas.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Rationale: SAAs are designated locations that meet regulatory requirements for the safe, temporary storage of hazardous waste at the point of generation.[13][16]
-
Procedure:
-
Store the labeled waste container in an SAA that is "at or near the point of generation."[16]
-
The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16] Once the container is full, it must be removed by EH&S within three days.[13]
-
-
-
Arranging for Disposal:
-
Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] Your institution's EH&S department manages this process.
-
Procedure:
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
4.1. Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if you feel unsafe, evacuate the area and contact EH&S or emergency services.
-
Don PPE: Before addressing the spill, put on the appropriate PPE (gloves, goggles, lab coat).
-
Containment & Cleanup:
-
For Solid Spills: Gently sweep the material into a dustpan to avoid creating airborne dust. Place the collected solid into a designated hazardous waste container.
-
For Spills of a Solution: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[18] Do not use combustible materials like paper towels on spills of solutions with oxidizers.
-
-
Final Decontamination: Collect the absorbent material and place it in the hazardous waste container.[2] Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Minimization
A core principle of modern laboratory management is to reduce the generation of hazardous waste.[16]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Scale Reduction: Whenever possible, reduce the scale of experiments to use smaller quantities of materials.[16]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate materials and to track expiration dates.
By adhering to these detailed procedures, you contribute to a safer research environment, ensure regulatory compliance, and uphold your responsibility to protect the environment.
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Personal protective equipment for handling Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
Comprehensive Handling and Safety Guide: Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 143211-10-3). As this is a compound with a limited public toxicological profile, all procedures must be grounded in a conservative approach, treating it as a substance with potential hazards until proven otherwise. The principles outlined here are designed to empower researchers to work safely while maintaining experimental integrity.
Pre-Operational Hazard Assessment
A thorough understanding of the subject molecule is the foundation of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS), we must infer potential risks from its chemical structure and the properties of its constituent functional groups.
Chemical Identity:
-
Molecular Formula: C₁₇H₁₆O₄[1]
-
Molecular Weight: 284.31 g/mol [1]
-
Physical State: Solid, with a reported melting point of 53-55°C.[2]
Structural Analysis of Potential Hazards:
-
α-Keto Ester: This functional group is reactive and can participate in various organic reactions. While not acutely toxic in all cases, related compounds can be skin or eye irritants.
-
Ether Linkage (-O-CH₂-): Ether linkages are generally stable but can form explosive peroxides over time if exposed to air and light, although this is more common with liquid ethers.
-
Aromatic Rings (Phenyl, o-tolyl): Aromatic compounds present absorption hazards (dermal, inhalation) and can have long-term health effects. Good chemical hygiene is essential to minimize exposure.
-
Acetate Ester: Esters are widely used and generally have low toxicity, but they can act as irritants.[3] Some can be absorbed through the skin.[3]
Given these features, the primary risks are associated with inadvertent exposure through inhalation of fine powders, skin contact, or eye contact. The high boiling point (425.4°C) suggests it is not a significant vapor hazard at room temperature.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a comprehensive system designed to place barriers between the researcher and the chemical. For a compound with unknown toxicological properties, adherence to the following standards is mandatory.
| PPE Category | Specification | Rationale & Causality |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4][5] | Why: Protects against accidental splashes of solvents used with the compound and prevents fine solid particles from entering the eyes. Standard safety glasses do not provide a sufficient seal.[6] |
| Hand Protection | Disposable Nitrile Gloves.[4] | Why: Nitrile provides good resistance against a broad range of chemicals, including the organic solvents likely used to dissolve this compound.[5] Gloves must be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | Long-sleeved laboratory coat.[6][8] | Why: Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. It should be buttoned completely.[6] |
| Footwear | Closed-toe, closed-heel shoes.[8] | Why: Protects feet from spills and dropped equipment. Permeable shoes (e.g., cloth, mesh) are not acceptable.[4][6] |
| Respiratory | Not typically required if handled exclusively within a certified chemical fume hood. | Why: A fume hood provides primary containment, preventing inhalation of airborne particulates. If weighing outside a hood is unavoidable, a NIOSH-approved respirator may be required.[5][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure at every stage of the handling process. Each step is a critical control point in ensuring researcher safety.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow from preparation to cleanup.
Detailed Steps:
-
Work Area Preparation:
-
All manipulations of the solid compound or its solutions must occur within a certified chemical fume hood to contain any airborne particles.
-
Ensure the work area is clean and uncluttered.
-
Have spill cleanup materials (e.g., absorbent pads) readily available.
-
-
Weighing and Transfer:
-
When weighing the solid, use a microbalance inside the fume hood or a draft shield to prevent air currents from dispersing the powder.
-
Use a dedicated, clean spatula for this compound.
-
To transfer, gently tap the weigh paper or spatula over the opening of the reaction vessel. Avoid any actions that could create dust.
-
If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Thoroughly clean the spatula and any glassware that came into contact with the compound.
-
Wipe down the surface of the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) to remove any residual contamination.
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with absorbent pads to prevent further dispersal.
-
Carefully sweep the solid into a designated waste container. Avoid creating dust.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
Eye Contact:
-
Skin Contact:
-
Remove contaminated clothing immediately.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation develops.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper waste segregation is a critical aspect of laboratory safety and environmental stewardship. The high cost and environmental impact of improper disposal necessitate a clear, logical approach.
Waste Stream Determination: The key determinant for organic solvent waste is the presence of halogens (F, Cl, Br, I).[10][11]
-
This compound (C₁₇H₁₆O₄): This compound contains only Carbon, Hydrogen, and Oxygen. It is non-halogenated .
-
Result: All waste containing this compound (including contaminated solvents, weigh paper, and gloves) must be disposed of in a properly labeled Non-Halogenated Organic Waste container.[11][12] Do not mix with halogenated waste streams.[10][13]
Waste Disposal Decision Workflow
Caption: Decision logic for proper organic waste segregation.
Procedure for Waste Accumulation:
-
Obtain a designated and properly labeled waste container for non-halogenated organic waste. The container must be in good condition with a secure, screw-top cap.[10][12]
-
Keep the waste container closed at all times except when adding waste.[12]
-
Store the waste container in a ventilated area, such as a secondary containment tray within a designated cabinet.[14]
-
Maintain a log of the contents added to the waste container.
-
Do not fill the container beyond 90% capacity.[14]
By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and your research. Always prioritize caution and deliberate action when handling chemicals with unknown properties.
References
-
Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]
-
Protective Gear. Organic Chemistry at CU Boulder. [Link]
-
8.1 Organic solvent waste. Kemicentrum, Lund University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? brainly.com. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison, College of Engineering. [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. [Link]
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. PubChem, National Institutes of Health. [Link]
-
Methyl (2-methylphenyl)(oxo)acetate. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet - Methyl phenylacetate. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet - Methyl Acetate. Agilent Technologies. [Link]
-
Kresoxym-methyl. PubChem, National Institutes of Health. [Link]
Sources
- 1. Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate | C17H16O4 | CID 11832950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (143211-10-3) for sale [vulcanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. brainly.com [brainly.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
